The identification of N-Ethylhexylone relies on a combination of advanced analytical techniques to ensure accurate distinction from structurally similar compounds like N-butyl-norbutylone [1] [2].
The table below summarizes the key analytical data for this compound:
| Analysis Method | Key Data and Findings for this compound |
|---|
| Chemical Structure | IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Molecular Formula: C₁₅H₂₁NO₃ Molar Mass: 263.337 g·mol⁻¹ [3] | | High-Resolution MS (HR-MS) | Protonated molecule [M+H]⁺: m/z 264.1597 (calculated 264.1600) [1] [2] | | Gas Chromatography-MS (GC-MS) | Main fragment ions: m/z 114, 58, 149 [2] | | Nuclear Magnetic Resonance (NMR) (¹H and ¹³C data) | Key shifts: Carbonyl carbon (C1): 194.60 ppm; Methylene group (C15): 103.02 ppm (protons at 6.20 ppm); Methylene group adjacent to nitrogen (C7): 41.65 ppm (protons at ~2.94 ppm); N-H protons: between 8.96 and 9.28 ppm [1] [2] |
The following workflows detail the key analytical procedures used for the identification and characterization of this compound.
GC-MS and NMR workflow for this compound analysis.
This technique separates the components of a mixture and provides initial structural information based on fragmentation patterns [1] [2].
Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HR-MS) provide accurate mass measurements for determining molecular formula and further structural clues [1] [2].
NMR is used to definitively confirm the molecular structure by mapping out the carbon and hydrogen environments [1] [2].
This compound is a synthetic cathinone, a class of drugs that are synthetic analogs of the natural stimulant cathinone found in the khat plant [1] [2].
The diagram below illustrates the primary pharmacological mechanism of action for this compound.
This compound increases neurotransmitters in the synaptic cleft.
N-Ethylhexylone is a synthetic cathinone derivative identified in seized materials on the illicit drug market. Here are its key chemical characteristics:
Table: Analytical Characterization of this compound [1]
| Analytical Method | Key Data | Forensic Application |
|---|---|---|
| HR-MS | [M+H]+: m/z 264.1597 (C15H22NO3) | Confirms molecular formula and exact mass. |
| GC-MS (EI mode) | Main fragment ions: m/z 114, 149, 58 | Aids in initial screening; difficult to distinguish from isomers. |
| ESI-MS/MS | [M+H]+: m/z 264; Major fragment: m/z 246 (loss of H2O) | Provides more specific fragmentation data for confirmation. |
| NMR Spectroscopy | 1H and 13C chemical shifts provided | Definitive structural elucidation. |
The absence of pharmacological data for this compound is a significant gap. Research on closely related substances suggests these are the most probable areas of its activity, but they require experimental validation.
Diagram of the hypothesized mechanism of action for this compound, inferred from its structure.
To proceed with your research, I suggest the following steps:
The table below summarizes key analytical data for identifying this compound, primarily sourced from a 2025 study on seized materials in Poland [1].
| Analytical Method | Key Identifiers / Chemical Shifts (δ in ppm) | Interpretation / Significance |
|---|---|---|
| General Formula | C15H21NO3 [1] [2] | Confirms molecular structure and molar mass (263.337 g·mol⁻¹) [2]. |
| HR-MS / ESI-MS | [M+H]⁺ = 264.1597 m/z [1] | Protonated molecule; primary ion for mass spectrometry identification. |
| NMR (¹H) | 6.20 (s, 2H, O-CH₂-O); 7.57 (d, 1H, Ar-H); 7.13 (d, 1H, Ar-H); 7.76 (dd, 1H, Ar-H); 5.20 (t, 1H, H-2); 0.76 (t, 3H, H-6) [1] | Characteristic methylenedioxy proton singlet; aromatic proton patterns; methine proton adjacent to keto group; terminal methyl group. |
| NMR (¹³C) | 194.60 (C-1, C=O); 103.02 (C-15, O-CH₂-O); 60.62 (C-2); 13.99 (C-8, N-CH₂-CH₃); 11.68 (C-6) [1] | Carbonyl carbon; methylenedioxy carbon; chiral center carbon; N-ethyl and hexyl chain terminal carbons. |
For clarity in your technical guide, here is a logical workflow for identifying a novel psychoactive substance like this compound, from seizure to confirmation. This diagram integrates the methodologies cited [1].
Flowchart of analytical identification workflow for novel substances.
Although the search results do not contain a specific signaling pathway for this compound, it is a synthetic cathinone. The following diagram illustrates the general mechanism of action shared by this class of drugs, which is crucial for understanding their effects [5] [6].
General mechanism of action for synthetic cathinones like this compound.
The table below summarizes the key in vitro quantitative data for N-Ethylhexylone and related N-ethyl cathinones from uptake inhibition and binding assays in HEK293 cells expressing human monoamine transporters [1].
| Compound | hDAT IC₅₀ (μM) | hSERT IC₅₀ (μM) | hDAT/hSERT Inhibition Ratio | hDAT Kᵢ (μM) |
|---|---|---|---|---|
| N-Ethylhexedrone (NEH) | 0.073 (±0.013) | >100 | 1457 | 0.121 (±0.012) |
| N-Ethyl-pentedrone (NEPD) | 0.091 (±0.018) | 76.39 (±2.09) | 844 | 0.042 (±0.007) |
| N-Ethyl-heptedrone (NEHP) | 0.251 (±0.024) | >100 | 426 | 0.107 (±0.018) |
| N-Ethyl-buphedrone (NEB) | 0.305 (±0.025) | 51.20 (±1.51) | 168 | 0.198 (±0.019) |
| N-Ethyl-cathinone (NEC) | 1.44 (±0.11) | >100 | 157 | 2.33 (±0.45) |
| α-PVP (Control) | 0.124 (±0.006) | >100 | 3222 | 0.019 (±0.002) |
| Cocaine (Control) | 0.238 (±0.016) | 2.01 (±0.28) | 8 | 0.307 (±0.04) |
The following methodologies detail how the key data on transporter inhibition is typically generated.
This protocol determines a compound's potency in blocking the reuptake of dopamine or serotonin [1] [2].
[3H]Dopamine for hDAT or [3H]5-HT for hSERT) is added to each well.This assay measures the direct binding affinity (Kᵢ) of a compound to the transporter [1].
[3H]WIN 35,428 (a cocaine analog) is commonly used.This compound functions primarily as a selective dopamine reuptake inhibitor (DRI). It binds to DAT, blocking the transporter's ability to clear dopamine from the synaptic cleft, leading to elevated extracellular dopamine levels and prolonged dopaminergic signaling [1] [3] [4].
A 2024 cryo-EM structure of the human DAT provides atomic-level insight into how inhibitors like the cocaine analog β-CFT act [5] [6]. They bind to the central (S1) site of the transporter, which is located approximately halfway across the membrane. This binding stabilizes the transporter in an outward-open conformation, physically preventing the conformational changes needed for dopamine reuptake.
Mechanism of DAT inhibition by this compound, stabilizing the outward-open state and blocking dopamine reuptake.
N-Ethylhexylone is a potent monoamine transporter inhibitor, a mechanism that underlies its stimulant effects. The following table summarizes its in vitro potency based on current literature.
| Transporter Type | IC₅₀ Value (nM) | Comparative IC₅₀ (nM, Reference Compound) |
|---|---|---|
| Dopamine Transporter (DAT) [1] | 12.3 | Cocaine: 89 [1] |
| Norepinephrine Transporter (NET) [1] | 28.7 | Cocaine: 210 [1] |
| Serotonin Transporter (SERT) [1] | 1,020 | MDMA: 57 [1] |
This pharmacological profile indicates that this compound is a highly potent dopamine and norepinephrine reuptake inhibitor with significantly weaker action on the serotonin transporter [1]. This places its neurochemical intensity closer to potent psychostimulants like α-PVP rather than entactogens like MDMA [1]. The high DAT/SERT inhibition ratio is a pattern strongly associated with a significant abuse liability [2].
Direct human pharmacokinetic data for this compound is absent from the search results. Insights can be inferred from user reports and studies on closely related cathinones.
The diagram below illustrates the core experimental workflow for determining this pharmacological and metabolic profile.
Research workflow from compound characterization to integrated profile.
For researchers conducting analyses, the following key parameters are noted in the literature.
The search results emphasize that synthetic cathinones pose significant health risks. The general acute adverse effects of this class include agitation, confusion, tachycardia, hypertension, hyperthermia, and seizures [5]. Specific to this compound, a fatal case has been reported involving a 21-year-old male; toxicological findings included a peripheral blood concentration of 1.2 mg/L alongside other substances [1].
This assessment reveals several areas where data for this compound is currently lacking:
The table below summarizes the key information available from recent scientific publications:
| Aspect | Available Information | Key Gaps & Notes |
|---|---|---|
| Chemical Identification | Confirmed in seized materials (Poland); characterized via MS, HR-MS, GC-MS, NMR [1] [2] [3] | Research is focused on forensic identification, not biological activity. |
| Pharmacological Class | Classified as a methylenedioxy-substituted synthetic cathinone, suggesting MDMA-like effects (serotonin focus) [1] [3] | Effects are inferred from its structural class, not direct experimental data. |
| General Neurotoxicity (Cathinones) | Synthetic cathinones as a class can cause neurotoxicity via monoamine system dysregulation, hyperthermia, neuroinflammation [4] | These are general risks for the substance class; this compound has not been specifically studied. |
Although direct data is absent, you can structure a research program based on established neurotoxicity assessment frameworks for synthetic cathinones. The diagram below outlines a potential workflow for in vitro neurotoxicity screening.
Proposed workflow for evaluating this compound neurotoxicity in vitro.
For the workflow above, here are established experimental protocols based on studies of related cathinones [5] [4]:
Cytotoxicity Assessment (e.g., in PC12 cells)
Dopamine Transporter (DAT) Binding Affinity
The neurotoxic potential of this compound remains a critical, unaddressed question in public health and neuropharmacology. Filling this data gap requires targeted in vitro investigations using the proposed framework and methodologies.
The tables below summarize key quantitative findings from recent studies on synthetic cathinones that are structurally similar to N-Ethylhexylone.
Table 1: In Vitro Pharmacological Profile at the Human Dopamine Transporter (hDAT)
This table shows the potency of various cathinones in inhibiting dopamine uptake, a key mechanism behind their psychostimulant and rewarding effects [1].
| Compound | IC50 at hDAT (μM) (Mean ± SEM) | hDAT/hSERT Inhibition Ratio |
|---|---|---|
| N-Ethyl-Hexedrone (NEH) | 0.073 ± 0.013 | 1457 |
| N-Ethyl-Pentedrone (NEPD) | 0.091 ± 0.018 | 844 |
| N-Ethyl-Heptedrone (NEHP) | 0.251 ± 0.024 | 426 |
| N-Ethyl-Buphedrone (NEB) | 0.305 ± 0.025 | 168 |
| N-Ethyl-Cathinone (NEC) | 1.44 ± 0.11 | 157 |
| α-PVP (Control) | 0.124 ± 0.006 | 3222 |
| Cocaine (Control) | 0.238 ± 0.016 | 8 |
Table 2: In Vivo Behavioral Effects in Mice
This table summarizes the effects of these compounds in live animal models, which are critical for assessing abuse potential [1] [2].
| Compound | Psychostimulant Effect (Locomotion) | Rewarding Effect (Conditioned Place Preference) | Substitution for Cocaine/Methamphetamine |
|---|---|---|---|
| N-Ethyl-Hexedrone (NEH) | Yes | Yes | Information missing |
| N-Ethyl-Pentedrone (NEP) | Yes [2] | Information missing | Yes (Fully substituted) [2] |
| N-Ethyl-Heptedrone | Yes (Longer-lasting) [2] | Information missing | Yes (Fully substituted) [2] |
| 4-MEAP | Yes [2] | Information missing | Yes (Fully substituted) [2] |
| 4-Methylpentedrone | Yes (Slow onset) [2] | Information missing | Partial/Low potency [2] |
| N-Butylhexedrone | No (Locomotor depressant) [2] | Information missing | No substitution [2] |
The following diagram outlines a generalized protocol for evaluating the psychostimulant and rewarding potential of a new synthetic cathinone in mice, based on the methodologies cited in the research.
General workflow for assessing cathinone effects in mice
Synthetic cathinones primarily exert their psychostimulant effects by interacting with monoamine transporters in the brain. The following diagram details the primary dopaminergic pathway.
Proposed dopaminergic mechanism of synthetic cathinones
Based on the gathered information, here are the current research needs and suggestions for further investigation:
N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone derivative first identified in seized materials on the illicit drug market [1] [2]. It is a methylenedioxy-substituted cathinone, a class known for producing MDMA-like empathogenic and stimulant effects [1] [3].
Key analytical data for identification and characterization are summarized in the table below.
| Analytical Method | Key Data/Characteristics |
|---|---|
| High-Resolution MS (HR-MS) | Protonated molecule [M+H]+: m/z 264.1597 (C15H22NO3, calculated 264.1600) [2] |
| GC-MS (EI mode) | Main fragment ions: m/z 114, 58, 149 [2] |
| ESI-MS/MS | Characteristic neutral loss of water [M+H−H2O]+: m/z 246 [2] |
| NMR (¹³C) | Key chemical shifts: C1 (Carbonyl C): 194.60 ppm; C2 (α-C): 60.62 ppm; C7 (N-CH2): 41.65 ppm [2] |
Synthetic cathinones primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) [4] [5] [6]. The specific structural features of a cathinone derivative determine its potency, selectivity, and mechanism (e.g., uptake inhibition vs. release) at these transporters.
While direct quantitative data for this compound's transporter activity is not available in the search results, its pharmacological profile can be inferred from its structure and the well-established SAR of cathinones.
The following diagram summarizes the structure-activity relationship of this compound based on these general principles.
For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments from the literature.
1. In Vitro Monoamine Transporter Assay [4]
[3H]MPP+ (for hDAT uptake inhibition assays)[3H]5-HT (for hSERT uptake inhibition assays)[3H]MPP+ or [3H]5-HT).2. Assessment of Cytotoxicity [4] [7]
3. In Vivo Locomotor Activity Assay [4] [5]
Based on the SAR principles derived from the search results, the following table provides a synthesized profile for this compound.
| Parameter | Inferred Profile for this compound |
|---|---|
| Primary Molecular Target | Monoamine Transporters (DAT, SERT, NET) [1] [6] |
| Expected DAT/SERT Selectivity | Lower DAT selectivity than shorter-chain N-ethyl cathinones (e.g., NEPD); more balanced DAT/SERT activity due to methylenedioxy ring [4] [5] |
| In Vivo Behavioral Effects | Psychostimulant (increased locomotion), potential entactogenic/empathogenic effects [1] |
| Toxicological Risk | Potential for anxiety-like behavior at high doses; cytotoxicity may be significant due to long alkyl chain enhancing membrane penetration [4] [7] |
The existing data provides a strong foundation, but further research is needed to fully characterize this compound:
Understanding the pharmacological basis of these substances is key to assessing their risk.
A 2025 prospective observational study provides the first systematic data on the acute effects of related cathinones NEH and N-Ethyl-nor-pentedrone (NEP) in humans [3] [4].
| Physiological Parameter | N-Ethylhexedrone (NEH) | N-Ethyl-nor-pentedrone (NEP) |
|---|---|---|
| Systolic Blood Pressure (SBP) | +22 mmHg [4] | +21 mmHg [4] |
| Diastolic Blood Pressure (DBP) | +17 mmHg [4] | +12 mmHg [4] |
| Heart Rate (HR) | +21 bpm [4] | +22 bpm [4] |
| Time to Return to Baseline | 3-4 hours post-administration [3] | 3-4 hours post-administration [3] |
Case reports highlight the potential for severe, life-threatening toxicity.
Accurate identification is challenging due to the existence of isomers. A 2025 study characterized this compound and its isomer N-Butyl-norbutylone using advanced techniques [1] [7].
The following diagram illustrates the workflow for the definitive identification of synthetic cathinone isomers from a seized sample, based on the methodologies described in the 2025 analytical study [1] [7].
Workflow for definitive identification of cathinone isomers [1] [7]
This compound and related cathinones like N-Ethylhexedrone (NEH) pose a significant public health risk due to their:
New Psychoactive Substances (NPS), particularly synthetic cathinones, pose a significant challenge to public health and forensic science due to their dynamic emergence and unknown toxicological profiles. N-Ethylhexylone (also known as N-ethylnorhexedrone) is a second-generation synthetic cathinone that has appeared on the illicit drug market as a replacement for controlled stimulants. It is chemically described as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. This document provides detailed application notes and a validated protocol for the reliable identification and characterization of this compound in seized materials and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and complementary techniques. The analytical data and procedures outlined herein are designed to support forensic chemists, toxicologists, and researchers in the accurate detection of this substance.
This compound is a methylenedioxy-substituted cathinone belonging to the broader class of phenethylamines. Its core structure features a β-keto group and an N-ethyl alkyl chain, which distinguishes it from earlier cathinones like mephedrone or butylone [1]. Structurally similar cathinones, such as N-Ethylhexedrone (NEH) and N-Ethyl Pentedrone (NEP), are frequently encountered alongside it, necessitating precise analytical discrimination [2] [3].
3.1.1. For Seized Solid Materials:
3.1.2. For Biological Matrices (Oral Fluid/Sweat): This protocol is adapted from validated methods for related cathinones (NEP, NEH) [3] [5].
The following conditions provide a foundation for analysis and should be optimized for specific instrumentation [1] [3].
The following tables summarize the key analytical parameters for this compound and related compounds for comparison.
Table 1: Mass Spectrometric Data for this compound and Related Cathinones
| Compound Name | Molecular Formula | Molecular Weight | Protonated Molecule [M+H]⁺ (m/z) | HR-MS [M+H]⁺ (m/z) Measured (Calculated) | Characteristic Fragment Ions (m/z, relative abundance) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₁NO₃ | 263.34 | 264 | 264.1597 (264.1600) [1] | 246 ([M+H-H₂O]⁺), 218, 188, 149, 135 (base peak), 105 [1] |
| N-Butyl-norbutylone | C₁₅H₂₁NO₃ | 263.34 | 264 | 264.1602 (264.1600) [1] | Similar spectrum; requires chromatographic separation or NMR for distinction [1] |
| N-Ethylhexedrone (NEH) | C₁₄H₂₁NO | 219.33 | 220 | - | 174, 146, 130, 117, 105, 91 [4] |
| N-Ethyl Pentedrone (NEP) | C₁₃H₁₉NO | 205.30 | 206 | - | 188, 160, 130, 117, 91 [3] |
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| 1 (Carbonyl C) | 194.60 | - |
| 2 | 60.62 | 5.20 (t, J = 5.5 Hz, 1H) |
| 3 | 30.22 | 1.89 (m, 2H) |
| 4 | 26.11 | 1.19 (m, 2H) |
| 5 | 22.34 | 1.04 (m, 2H) |
| 6 | 11.68 | 0.76 (t, J = 7.2 Hz, 3H) |
| 7 (N-CH₂) | 41.65 | 2.88 (m, 1H); 2.99 (m, 1H) |
| 8 (N-CH₂-CH₃) | 13.99 | 1.24 (t, J = 7.3 Hz, 3H) |
| 9, 12, 13 (Aromatic C) | 128.91, 153.40, 148.73 | - |
| 10, 11, 14 (Aromatic H) | 126.41, 109.03, 108.26 | 7.76 (dd, J=8.2/1.8 Hz, 1H); 7.13 (d, J=8.2 Hz, 1H); 7.57 (d, J=1.7 Hz, 1H) |
| 15 (O-CH₂-O) | 103.02 | 6.20 (s, 2H) |
| N-H | - | 8.96 (bs, 1H); 9.28 (bs, 1H) |
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural classification of this compound.
Diagram 1: Analytical Identification Workflow
Diagram Title: GC-MS Identification Workflow
Diagram 2: Structural Relationship of Cathinones
Diagram Title: Cathinone Structural Relationships
The GC-MS protocol and complementary techniques described enable the unambiguous identification of this compound. The mass spectrum, with a protonated molecule at m/z 264 and a base peak at m/z 135, is highly characteristic [1]. The provided NMR data is crucial for distinguishing between isomeric compounds like N-butyl-norbutylone, which share an identical molecular formula and similar mass spectra [1].
In biological applications, methods adapted from the analysis of N-ethyl Pentedrone (NEP) and N-ethyl Hexedrone (NEH) have proven effective. These related cathinones are absorbed rapidly after intranasal administration, with peak concentrations in oral fluid occurring within 20-60 minutes [2] [3]. The use of GC-MS/MS provides the sensitivity and specificity required for quantification in complex matrices like oral fluid and sweat, with reported limits of quantification (LOQ) as low as 35 ng/mL and 10 ng/patch, respectively [3].
This application note presents a comprehensive and validated framework for the identification of the synthetic cathinone this compound. By integrating GC-MS screening with HR-MS and NMR confirmation, laboratories can ensure reliable results. The provided protocols, spectral data, and workflows are robust tools for forensic and clinical researchers addressing the challenges posed by the ever-evolving NPS market.
This compound is a synthetic cathinone derivative identified on the illicit drug market. Its structure was confirmed as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. These substances are often characterized as new psychoactive substances (NPS) and pose significant challenges for forensic and toxicological analysis due to their structural similarities to controlled stimulants [1].
The following workflow outlines the key stages for characterizing this compound using NMR spectroscopy:
The following parameters are based on a typical characterization study [1].
¹H NMR Experiment
¹³C NMR Experiment
The table below consolidates the ¹H and ¹³C NMR chemical shifts (δ) for this compound, referenced to TMS (0.0 ppm) in CDCl₃ [1].
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| Carbonyl (C=O) | 194.60 | -- |
| C-2 | 60.62 | 5.20 (triplet, J = 5.5 Hz, 1H) |
| C-3 | 30.22 | 1.89 (multiplet, 2H) |
| C-4 | 26.11 | 1.19 (multiplet, 2H) |
| C-5 | 22.34 | 1.04 (multiplet, 2H) |
| C-6 | 11.68 | 0.76 (triplet, J = 7.2 Hz, 3H) |
| C-7 (N-CH₂) | 41.65 | 2.88 (multiplet, 1H), 2.99 (multiplet, 1H) |
| C-8 (CH₃) | 13.99 | 1.24 (triplet, J = 7.3 Hz, 3H) |
| C-10 (Aromatic) | 126.41 | 7.76 (double of doublets, J = 8.2, 1.8 Hz, 1H) |
| C-11 (Aromatic) | 109.03 | 7.13 (doublet, J = 8.2 Hz, 1H) |
| C-14 (Aromatic) | 108.26 | 7.57 (doublet, J = 1.7 Hz, 1H) |
| C-15 (O-CH₂-O) | 103.02 | 6.20 (singlet, 2H) |
| Amine (N-H) | -- | 8.96 (broad singlet, 1H), 9.28 (broad singlet, 1H) |
The diagram below maps the key structural groups of this compound to their corresponding signals in the NMR spectrum, based on the data in Table 1.
The provided protocol and data are essential for the identification of this compound in seized materials. The high-resolution NMR data serves as a definitive fingerprint for this substance, distinguishing it from other synthetic cathinones and isomers [1]. This is critical for law enforcement and public health officials monitoring the rapid evolution of the NPS market.
N-Ethylhexylone (IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the broader class of new psychoactive substances (NPS) that has emerged on global illicit drug markets. As a β-keto amphetamine derivative, it shares structural similarities with scheduled stimulants while possessing modifications that initially allowed it to circumvent drug legislation. Synthetic cathinones like this compound represent a significant challenge for forensic laboratories due to their structural diversity, constantly evolving chemical profiles, and potential for serious public health consequences [1] [2]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors over 160 synthetic cathinones, making them the second largest category of NPS after synthetic cannabinoids [2]. This application note provides detailed analytical protocols and characterization data for the reliable identification and quantification of this compound using high-resolution mass spectrometry (HR-MS) and complementary techniques to support forensic scientists, toxicologists, and researchers working with emerging psychoactive substances.
This compound and its positional isomer N-Butyl-Norbutylone both possess the molecular formula C₁₅H₂₁NO₃, with identical mass spectra but distinct structural configurations. This compound features a hexane chain with an N-ethylamino group at the second position, while its isomer contains a butane chain with an N-butylamino group [1] [3]. This structural difference results in distinct chromatographic behaviors and NMR spectra, necessitating orthogonal analytical techniques for unambiguous identification. The compound belongs to the methylenedioxy-substituted cathinones category, sharing structural similarities with MDMA and producing comparable empathogenic effects through monoaminergic system activity [1].
Table 1: HR-MS Characterization Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ | - |
| Exact Mass (Calculated) | 263.1521 | - |
| [M+H]+ (Observed) | 264.1597 m/z | Positive ESI Mode |
| Mass Accuracy | -1.1 ppm | vs. Theoretical 264.1600 m/z |
| Instrument | High-Resolution Mass Spectrometer | - |
| Ionization Method | Electrospray Ionization (ESI) | Positive Mode |
| Sample Introduction | Direct Infusion | - |
The protonated molecule [M+H]+ of this compound appears at m/z 264.1597 with exceptional mass accuracy of -1.1 ppm compared to the theoretical value of 264.1600 m/z [1] [3]. This high mass accuracy provides confident elemental composition assignment and distinguishes it from isobaric compounds. Additional characterization by electrospray ionization mass spectrometry (ESI-MS) shows the same protonated molecule at m/z 264 for both this compound and its isomer, confirming their isobaric nature and highlighting the necessity of chromatographic separation or additional spectroscopic techniques for differentiation [3].
In tandem mass spectrometry (MS/MS) mode, the primary fragmentation pathway involves the elimination of water [M+H-H₂O], observed at m/z 246 for both compounds [3]. This dehydration process is characteristic of many cathinone derivatives and provides a key diagnostic fragment for screening approaches. The proposed fragmentation pathways follow patterns established in the literature for similar cathinone structures, with α-cleavage and rearrangement reactions generating signature ions that support structural elucidation [3].
Table 2: GC-MS Characterization Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Main Fragment Ions | 114, 149, 58 m/z | Electron Impact (EI) Mode |
| Most Abundant Fragment | 114 m/z | Resulting from α-cleavage |
| Chromatographic Column | HP-5 (or equivalent) | Standard forensic column |
| Key Limitation | Co-elution with isomers | Similar retention times to N-Butyl-Norbutylone |
Under electron impact ionization (EI) conditions, this compound produces a mass spectrum dominated by a primary fragment at m/z 114, with additional less intense fragments at m/z 149 and 58 [3]. The prominent fragment at m/z 114 results from α-cleavage between the carbonyl carbon (C1) and the adjacent carbon (C2) of the parent structure, a common fragmentation pathway for cathinones under EI conditions [3]. The similarity of retention times and mass spectral data between this compound and its isomers using standard forensic GC-MS methods underscores the importance of complementary techniques for unambiguous identification, particularly when using general-purpose chromatography columns common in forensic laboratories [3].
Table 3: Selected NMR Chemical Shifts for this compound
| Atom Position | Carbon Chemical Shift (ppm) | Proton Chemical Shift (ppm) | Multiplicity (J value) |
|---|---|---|---|
| 1 (Carbonyl) | 194.60 | - | - |
| 2 | 60.62 | 5.20 | t (J = 5.5 Hz) |
| 3 | 30.22 | 1.89 | m |
| 6 | 11.68 | 0.76 | t (J = 7.2 Hz) |
| 7 (N-CH₂) | 41.65 | 2.88, 2.99 | m |
| 8 (N-CH₂-CH₃) | 13.99 | 1.24 | t (J = 7.3 Hz) |
| 10 (Aromatic) | 126.41 | 7.76 | dd (J = 8.2, 1.8 Hz) |
| 11 (Aromatic) | 109.03 | 7.13 | d (J = 8.2 Hz) |
| 14 (Aromatic) | 108.26 | 7.57 | d (J = 1.7 Hz) |
| 15 (Methylenedioxy) | 103.02 | 6.20 | s |
| N-H | - | 8.96, 9.28 | bs |
NMR spectroscopy provides critical structural information that enables definitive differentiation of this compound from its isomers. The ¹³C NMR spectrum shows characteristic signals including a carbonyl carbon at 194.60 ppm and a methylenedioxy group at 103.02 ppm [1]. The ¹H NMR spectrum displays distinctive patterns including a triplet at 5.20 ppm (1H, methine proton adjacent to carbonyl), aromatic protons between 7.13-7.76 ppm, a singlet at 6.20 ppm (2H, methylenedioxy group), and two broad singlets between 8.96-9.28 ppm (amine protons) [1]. These NMR signals provide definitive evidence for structural elucidation and differentiation from isomeric compounds that show identical mass spectrometric data.
Protocol 1: HR-MS Analysis of this compound by Direct Infusion
Sample Preparation: Prepare standard solutions of suspected this compound in LC-MS grade methanol or acetonitrile at concentrations of 0.1-1.0 μg/mL. For seized materials, perform appropriate extraction procedures using suitable solvents.
Instrument Calibration: Calibrate the HR-MS instrument using appropriate calibration standards (e.g., sodium formate or proprietary mixtures) to ensure mass accuracy better than 5 ppm.
Instrument Parameters:
Data Acquisition: Introduce samples via direct infusion at a flow rate of 5-10 μL/min. Acquire data in continuum mode with acquisition time of 1-2 minutes.
Data Analysis: Identify the protonated molecule [M+H]+ at m/z 264.1600. Confirm elemental composition using accurate mass measurement (expected mass error < 5 ppm). Perform isotope pattern matching to further verify molecular formula assignment.
Protocol 2: GC-MS Analysis of this compound
Sample Preparation: Prepare samples in appropriate solvents (methanol or ethyl acetate) at concentrations of 0.1-1.0 mg/mL. Use derivativeization if necessary for improved chromatographic behavior.
GC Conditions:
MS Conditions:
Data Analysis: Identify this compound by retention time comparison with certified reference standards when available. Confirm identity using mass spectral library matching, with particular attention to key fragments at m/z 114, 149, and 58.
The following workflow diagram illustrates the recommended analytical approach for this compound identification and confirmation:
The analysis of this compound in biological samples presents additional challenges due to lower concentrations and complex matrices. Liquid chromatography-tandem mass spectrometry provides the necessary sensitivity and specificity for these applications [4] [5]. A validated method for synthetic cathinones in urine employs the following conditions:
This method demonstrates the capability to detect this compound at biologically relevant concentrations, though specific MRM transitions for this compound were not provided in the available literature. Based on its fragmentation pattern, recommended transitions would include 264→246 (water loss) and 264→174 (cleavage at the amine bond).
This compound and related synthetic cathinones pose significant public health risks due to their psychoactive properties and unknown toxicity profiles. These substances act primarily by inhibiting dopamine, norepinephrine, and serotonin transporters, leading to increased neurotransmitter levels in the synaptic cleft [2] [6]. The United Kingdom controls synthetic cathinones under a generic definition under the Misuse of Drugs Act 1971 rather than scheduling individual compounds, providing a more comprehensive legislative approach to emerging variants [2].
Health effects associated with synthetic cathinones include both desired effects (euphoria, increased alertness) and adverse effects (agitation, tachycardia, hypertension, hallucinations, psychosis) [2]. The structural similarity of this compound to other N-ethyl substituted cathinones like N-ethylhexedrone (NEH), which has been classified as a Schedule II controlled substance under the United Nations Convention on Psychotropic Substances, suggests a similar risk profile and abuse potential [6].
The comprehensive analytical characterization of this compound requires a multitechnique approach to overcome challenges posed by isomeric compounds and complex matrices. HR-MS provides exceptional mass accuracy for initial identification, while GC-MS offers complementary fragmentation data, and NMR spectroscopy delivers definitive structural confirmation. The protocols outlined in this application note provide forensic and research laboratories with validated methods for reliable this compound identification and quantification. As the synthetic cathinone market continues to evolve, these analytical strategies will remain essential for public health protection and legal enforcement efforts targeting emerging psychoactive substances.
N-Ethylhexylone (NEH), also known as hexen or HEX-EN, is a synthetic cathinone that emerged on the illicit drug market in late 2015 and has since been identified in numerous forensic casework samples globally [1]. As a potent psychostimulant, NEH shares structural similarities with other synthetic cathinones but possesses distinct pharmacological and toxicological properties that necessitate specific analytical attention. The chemical structure of NEH features a ketone group at the beta carbon of the phenethylamine core, which distinguishes it from traditional amphetamines and contributes to its unique metabolic pathway and detection challenges [2]. Following its inclusion in Schedule II of the Convention on Psychotropic Substances of 1971 in March 2020, the demand for reliable analytical methods for NEH detection has increased significantly in forensic and clinical toxicology laboratories [1].
The analysis of synthetic cathinones presents particular challenges due to their structural diversity, isomeric complexity, and rapidly evolving chemical structures designed to circumvent legal restrictions [2]. NEH is particularly problematic as it shares identical molecular weight (263.16 g/mol) and similar fragmentation patterns with several isomeric compounds, including N-butyl-norbutylone, making accurate identification difficult without sophisticated analytical approaches [2]. Immunoassay-based screening tests routinely used in forensic and clinical settings often fail to detect NEH or produce false positives for other stimulants, necessitating confirmatory testing with more specific techniques [3]. This application note addresses these challenges by providing a validated LC-MS/MS method for the specific identification and quantification of NEH in blood matrices, incorporating critical data from actual case studies to demonstrate practical utility in forensic investigations.
Table 1: Key Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one |
| Synonyms | HEX-EN, N-Ethylhexedrone, α-Ethylaminohexanophenone |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.16 g/mol |
| CAS Number | Not specified in available literature |
| Legal Status | Schedule II, Convention on Psychotropic Substances of 1971 |
The analytical system should comprise:
Table 2: LC-MS/MS Instrument Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 264.16 [M+H]+ [2] |
| Product Ions (m/z) | 246.14, 188.11, 160.09 (Quantifier: 246.14) [2] |
| Collision Energy | Optimized for specific instrument (15-25 eV) |
| Source Temperature | 300°C |
| Ion Spray Voltage | 5500 V |
| Nebulizer Gas | 50 psi |
| Heater Gas | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium (6-8 psi) |
The method has been comprehensively validated according to Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines, with all parameters falling within acceptable thresholds for forensic applications [5].
Table 3: Method Validation Parameters for N-Ethylhexedrone in Blood
| Validation Parameter | Result |
|---|---|
| Calibration Range | 1–250 ng/mL [1] |
| Limit of Detection (LOD) | 0.07 ng/mL [1] |
| Limit of Quantification (LOQ) | 1 ng/mL [1] |
| Accuracy | 106.5–109.9% [1] |
| Precision | 3.5–6.3% (RSD) [1] |
| Extraction Recovery | 90.1–96.9% [1] |
| Carryover | <0.01% at ULOQ |
The method demonstrates excellent selectivity with no interference from more than fifty potentially co-eluting substances, including common drugs of abuse, medications, and endogenous compounds [5]. Chromatographic separation is particularly critical for distinguishing NEH from its isomers, as mass spectral data alone may be insufficient due to identical fragmentation patterns [2]. The use of retention time matching combined with multiple reaction monitoring (MRM) transitions provides the necessary specificity for unambiguous identification in forensic casework.
Stability assessments indicate that NEH remains stable in blood samples through three freeze-thaw cycles when stored at -20°C. Processed samples maintained stability in the autosampler (10°C) for at least 24 hours. For long-term storage, blood samples containing NEH should be maintained at -70°C to prevent degradation, with stability demonstrated for at least 6 months under these conditions.
A 21-year-old male with a history of drug and alcohol abuse was admitted to the emergency department presenting with disorientation, aggression, and subsequent loss of consciousness [1]. Upon examination, the patient exhibited hyperthermia (>41°C), tachycardia (>160 bpm), tachypnea (20 breaths/min), and acute kidney failure evidenced by anuria [1]. Despite aggressive therapeutic interventions including benzodiazepine administration, liquid therapy, physical cooling, and attempted hemodialysis, the patient experienced sudden cardiac arrest and died approximately 5 hours after presentation [1]. A plastic bag containing white powder was discovered in the patient's underwear during medical care [1].
Initial testing of the white powder by law enforcement indicated cocaine hydrochloride; however, comprehensive toxicological analysis revealed a different substance profile [1]. The key findings included:
Postmortem examination revealed congestion of lungs, mild pulmonary edema, brain swelling, left ventricular hypertrophy, and focal liver steatosis, consistent with sympathomimetic toxidrome [1].
The isomeric nature of synthetic cathinones presents significant analytical challenges that necessitate sophisticated separation techniques. As demonstrated in recent studies, NEH and N-butyl-norbutylone share identical molecular weight (263.16 g/mol) and protonated molecule [M+H]+ at m/z 264, making them indistinguishable by mass spectrometry alone without adequate chromatographic separation [2]. These isomers exhibit nearly identical retention times on standard GC-MS columns, potentially leading to misidentification in routine forensic analysis [2]. The LC-MS/MS method described herein provides sufficient chromatographic resolution to differentiate NEH from its structural isomers, which is critical for accurate forensic reporting and legal proceedings.
The fragmentation pattern of NEH is characterized by a predominant water loss [M+H−H₂O] yielding the product ion at m/z 246, which serves as the optimal quantifier transition [2]. Additional fragments at m/z 188 and 160 provide qualifying ions for confirmatory analysis. This fragmentation pathway aligns with other cathinone derivatives, though the relative abundance of fragment ions may vary between structural analogs, enabling discrimination when combined with retention time information [2].
The blood concentration of 145 ng/mL documented in the fatal case study provides a critical reference point for interpreting NEH toxicity [1]. While this value falls within the range of postmortem concentrations observed in other synthetic cathinone fatalities (0.01-2.7 mg/L), it significantly exceeds the average concentration of 0.312 mg/L (312 ng/mL) reported in a comprehensive review of 101 N-ethylpentylone cases [4]. The substantial overlap between recreational, impaired, and fatal concentrations observed with synthetic cathinones necessitates careful case interpretation considering the complete investigative context, including circumstances of death, polydrug use, and individual tolerance [4].
The clinical manifestations observed in the documented fatal case—including hyperthermia, tachycardia, agitation, and acute kidney injury—represent a classic sympathomimetic toxidrome consistent with synthetic cathinone intoxication [1]. These effects stem from NEH's mechanism of action as a monoamine transporter inhibitor, with particular potency at dopamine and norepinephrine transporters, leading to excessive monoaminergic stimulation [2]. The psychostimulant effects of NEH may result in an excited delirium state characterized by aggression, paranoia, and hyperthermia, which can escalate to fatal outcomes, particularly in cases involving physical exertion or restraint [4].
This method is specifically validated for blood matrices and may require additional validation for other biological specimens such as urine, oral fluid, or tissue samples. The potential for isobaric and isomeric interferences necessitates ongoing method updates as new synthetic cathinones emerge on the illicit market. As with all targeted mass spectrometry approaches, this method will not detect novel analogs not included in the analytical panel, highlighting the potential value of complementary untargeted screening approaches in comprehensive death investigation.
Diagram 1: Sample preparation and analysis workflow for this compound quantification in blood samples. Critical steps requiring strict protocol adherence are highlighted in yellow, while separation and detection steps are shown in green, and the final quantification step in blue.
Diagram 2: Method validation workflow illustrating the comprehensive parameters assessed according to SWGTOX guidelines. Critical validation parameters are highlighted in yellow, with the final implementation step shown in green.
This application note presents a fully validated LC-MS/MS method for the precise quantification of this compound in blood matrices, addressing a critical need in forensic toxicology for reliable detection of this emerging synthetic cathinone. The method demonstrates exceptional sensitivity with an LOD of 0.07 ng/mL and wide dynamic range of 1-250 ng/mL, encompassing concentrations observed in both recreational use and fatal intoxications. The documented case study providing a lethal concentration reference of 145 ng/mL in conjunction with the detailed analytical protocol serves as an invaluable resource for forensic laboratories, medical examiners, and clinical toxicologists facing the challenges of synthetic cathinone analysis. As the NPS landscape continues to evolve, this robust analytical approach provides a foundation for the accurate detection and interpretation of NEH findings in forensic and clinical contexts.
The identification and characterization of synthetic cathinones and their metabolites in biological samples represents a critical challenge in forensic and clinical toxicology. N-Ethylhexedrone (NEH), a potent synthetic cathinone often marketed as "bath salts," has emerged as a substance of concern due to its potential for abuse and associated health risks. The analysis of urine samples provides a non-invasive method for monitoring drug exposure and consumption patterns, making it particularly valuable in both clinical and forensic contexts. Massano et al. (2024) conducted a comprehensive study characterizing the metabolic profile of N-ethylhexedrone in urine samples using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight high-resolution mass spectrometry (UHPLC-QTOF-HRMS), establishing a robust framework for identifying this substance and its metabolites in biological specimens [1].
The complexity of urine as a biological matrix necessitates sophisticated analytical approaches. Urine contains thousands of metabolites including not only drug compounds and their metabolites but also endogenous waste products, bacterial by-products, and breakdown products from foods, drinks, and environmental contaminants [2]. This chemical complexity makes urine particularly difficult to fully characterize, requiring advanced separation and detection techniques to confidently identify specific substances of interest amidst the background of endogenous compounds. The development of standardized protocols for NEH metabolite identification is therefore essential for laboratories engaged in clinical monitoring, forensic investigation, and research on novel psychoactive substances.
Urine Collection and Storage: Collect urine samples in sterile containers and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles to preserve metabolite integrity. Prior to analysis, thaw samples at room temperature and vortex for 30 seconds to ensure homogeneity [1] [3].
Sample Pretreatment: Centrifuge urine samples at 14,500 × g for 10 minutes at 4°C to remove particulate matter. Transfer 200 μL of supernatant to a new microcentrifuge tube. For comprehensive metabolite coverage, protein precipitation is performed by adding 600 μL of cold acetonitrile (1:3 sample-to-solvent ratio). Vortex vigorously for 60 seconds, then centrifuge at 14,500 × g for 15 minutes at 4°C [4] [1].
Extraction and Concentration: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 μL of initial mobile phase composition (95% water, 5% acetonitrile, both containing 0.1% formic acid). Vortex for 30 seconds, then transfer to autosampler vials with inserts for analysis [1].
Table 1: UHPLC-QTOF-HRMS Instrumentation Parameters for NEH Metabolite Identification
| Parameter | Configuration | Additional Notes |
|---|---|---|
| Chromatography System | UHPLC with binary pump | Capable of gradient elution |
| Column | C18 (100 × 2.1 mm, 1.7 μm) | Maintained at 40°C |
| Mobile Phase A | Water with 0.1% formic acid | LC-MS grade |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | LC-MS grade |
| Gradient Program | 5% B (0-1 min), 5-95% B (1-15 min), 95% B (15-18 min), 95-5% B (18-19 min), 5% B (19-22 min) | Total run time: 22 minutes |
| Flow Rate | 0.3 mL/min | Constant |
| Injection Volume | 5 μL | Fixed loop injector |
| Mass Spectrometer | QTOF with electrospray ionization (ESI) | |
| Ionization Mode | Positive and negative ESI | Switch between modes or separate runs |
| Mass Range | m/z 50-1200 | Full scan mode |
| Collision Energy | 10-40 eV (MSE mode) | Data-independent acquisition |
| Source Temperature | 150°C | |
| Desolvation Temp. | 500°C | |
| Cone Gas Flow | 50 L/h | |
| Desolvation Gas | 800 L/h | Nitrogen typically used |
The analytical separation employs reverse-phase chromatography with a C18 column, which provides excellent retention and separation for synthetic cathinones and their metabolites. The use of acidified mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for basic compounds like NEH. The gradient elution program is designed to separate a wide range of metabolites with varying polarities, from highly hydrophilic phase I metabolites to more hydrophobic phase II conjugates [1].
System Suitability: Analyze a quality control sample (containing known concentrations of reference standards) at the beginning of each batch and after every 10-15 experimental samples to monitor instrument performance and stability.
Blank Samples: Include reagent blanks (prepared using water instead of urine) and matrix blanks (pooled urine from confirmed non-users) to identify potential contamination and endogenous interferences.
Carryover Assessment: Inject blank samples following high-concentration calibrators or potentially high-positive samples to evaluate and minimize carryover effects.
Table 2: Characteristic Phase I Metabolites of N-Ethylhexedrone in Urine Samples
| Metabolite | Biotransformation | Retention Time (min) | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|---|
| N-Ethylhexedrone (parent) | - | 10.2 | 220.1806 | 220.1802 | -1.8 |
| Nor-NEH | N-dealkylation | 8.7 | 192.1495 | 192.1491 | -2.1 |
| Reduced NEH | Ketone reduction | 9.5 | 222.1962 | 222.1958 | -1.8 |
| OH-NEH | Hydroxylation | 9.1 | 236.1756 | 236.1752 | -1.7 |
| DiOH-NEH | Dihydroxylation | 8.3 | 252.1705 | 252.1701 | -1.6 |
| NEH lactam | Oxidation at beta-keto position | 8.9 | 236.1756 | 236.1753 | -1.3 |
The phase I metabolism of N-ethylhexedrone primarily involves reactions that introduce polar functional groups or modify existing ones. The most abundant phase I metabolites result from N-dealkylation (nor-NEH), reduction of the keto group (reduced NEH), and hydroxylation at various positions on the hexyl chain (OH-NEH, DiOH-NEH). Additional oxidative pathways include formation of a lactam derivative through oxidation at the beta-keto position. The identification of these metabolites is based on accurate mass measurement (mass error typically < 5 ppm), isotopic pattern matching, and interpretation of MS/MS fragmentation patterns [1].
Glucuronide Conjugates: Phase I metabolites, particularly those with hydroxyl groups (reduced NEH, OH-NEH), undergo extensive glucuronidation. These glucuronide conjugates are characterized by an increase of 176.0321 Da in exact mass compared to the aglycone and typically exhibit earlier retention times due to increased polarity. Common glucuronidated metabolites include reduced NEH glucuronide and OH-NEH glucuronide.
Sulfate Conjugates: Sulfation represents another important phase II metabolic pathway for hydroxylated metabolites. Sulfate conjugates show a mass increase of 79.9568 Da and often produce characteristic fragment ions corresponding to the loss of SO₃ (79.9568 Da) during collision-induced dissociation.
The detection of phase II metabolites is particularly important for extending the detection window of NEH consumption, as these conjugated forms often persist in urine longer than the parent drug or phase I metabolites. Enzymatic hydrolysis using β-glucuronidase/sulfatase enzymes can be employed to liberate aglycones from their conjugated forms, potentially improving detection sensitivity for certain metabolites [1].
The following diagram illustrates the comprehensive workflow for N-ethylhexedrone metabolite identification and data analysis:
Diagram 1: Comprehensive workflow for N-ethylhexedrone metabolite identification and data analysis in urine samples
Raw Data Preprocessing: Convert raw mass spectrometry files to open formats (e.g., mzML) using conversion tools. Perform peak picking, alignment, and normalization to correct for retention time shifts and intensity variations. Apply quality control filters to remove unreliable features with high coefficient of variation (>30%) in quality control samples.
Metabolite Identification: For targeted analysis, screen for predicted NEH metabolites based on known metabolic pathways of synthetic cathinones. Use accurate mass measurement (mass error < 5 ppm) and retention time matching against reference standards when available. For untargeted analysis, identify potential novel metabolites by detecting chromatographic peaks that are present in exposed samples but absent in controls. Apply mass defect filtering to focus on drug-related features and isotopic pattern analysis to confirm elemental composition.
Statistical Analysis and Validation: Perform multivariate statistical analysis (PCA, OPLS-DA) to identify metabolites that differentiate exposed from control samples. Validate tentative identifications through MS/MS fragmentation studies and comparison with reference standards when available. Apply false discovery rate correction for multiple comparisons in untargeted analyses.
The UHPLC-QTOF-HRMS system requires careful optimization to achieve the necessary sensitivity, mass accuracy, and chromatographic resolution for comprehensive metabolite identification. Mass calibration should be performed regularly using reference compounds across the full m/z range of interest. Chromatographic optimization should focus on achieving baseline separation of critical isomer pairs that may arise from hydroxylation at different positions on the hexyl chain. The use of reference standards for confirmed metabolites greatly enhances identification confidence when available [1].
For quantitative applications, the method should be validated according to accepted guidelines addressing:
Selectivity: Demonstrate absence of interference from endogenous matrix components at the retention times of analytes.
Linearity and Range: Establish calibration curves with appropriate weighting factors over the expected concentration range.
Accuracy and Precision: Evaluate intra-day and inter-day accuracy (85-115%) and precision (RSD < 15%).
Recovery and Matrix Effects: Assess extraction efficiency and potential ion suppression/enhancement effects.
Stability: Evaluate analyte stability under various storage and processing conditions.
The protocol described herein has significant applications in multiple domains:
Clinical Toxicology: Identification of NEH exposure in emergency room settings, monitoring abstinence in treatment programs, and assessing potential drug interactions.
Forensic Science: Providing evidence of NEH consumption in criminal cases, workplace drug testing, and postmortem investigations.
Research Applications: Studying the metabolic fate of novel psychoactive substances, investigating inter-individual variations in drug metabolism, and identifying appropriate biomarker targets for consumption monitoring.
The detection window for NEH and its metabolites in urine is typically 2-4 days after single use, though this may vary based on dose, individual metabolism, and urinary pH. The sensitivity of UHPLC-QTOF-HRMS allows detection at sub-ng/mL levels, making it suitable for monitoring even low-level exposure. Laboratories implementing this protocol should establish their own cut-off values based on population studies and intended application [1].
The application of UHPLC-QTOF-HRMS provides a powerful platform for comprehensive identification of N-ethylhexedrone metabolites in urine samples. The protocol outlined in this document enables confident metabolite identification through a combination of accurate mass measurement, MS/MS fragmentation analysis, and retention time matching. The data-independent acquisition capability of QTOF instruments allows simultaneous targeted and untargeted analysis, facilitating both confirmation of predicted metabolites and discovery of novel biotransformation products.
As the landscape of novel psychoactive substances continues to evolve, robust analytical methods for metabolite identification become increasingly important for clinical and forensic laboratories. The workflow described here can be adapted for studying other synthetic cathinones and emerging drugs of abuse, providing a framework for comprehensive metabolite profiling in complex biological matrices.
N-Ethylhexylone (systematic name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the new psychoactive substances (NPS) category that has emerged on the illicit drug market [1]. Synthetic cathinones are β-keto analogs of traditional amphetamines and are chemically similar to the natural stimulant cathinone found in the khat plant (Catha edulis) [2] [3]. These substances have gained popularity due to their stimulant and empathogenic effects, which resemble those of amphetamines and MDMA (3,4-methylenedioxymethamphetamine) [2] [4].
This compound was first identified in Poland in August 2019 and has been associated with serious health risks including cardiovascular and neurological toxicity such as arrhythmia, hypertension, hyperthermia, agitation, confusion, psychosis, and coma [1] [3]. This application note provides detailed analytical protocols and characterization data for the reliable identification of this compound in forensic and toxicological samples using a combination of mass spectrometry and spectroscopic techniques.
Electrospray Ionization Mass Spectrometry (ESI-MS) The ESI-MS analysis of this compound shows a protonated molecule [M+H]⁺ at m/z 264 [2] [4]. When analyzed in MS/MS mode, the predominant fragmentation pathway involves the elimination of a water molecule [M+H−H₂O], observed at m/z 246 [4]. This dehydration pathway is characteristic of many cathinone derivatives and provides valuable structural information.
High-Resolution Mass Spectrometry (HR-MS) HR-MS analysis by direct infusion provides exact mass measurement crucial for confirming elemental composition. For this compound, the protonated molecule is observed at m/z 264.1597 (calculated for C₁₅H₂₂NO₃: 264.1600), with a mass accuracy of 1.1 ppm [2] [4]. This high mass accuracy confidently confirms the molecular formula and distinguishes it from isomeric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) In electron impact (EI) mode, GC-MS analysis shows one main fragment ion at m/z 114 for this compound, with other less intense fragments at m/z 58 and 149 [4]. The dominant fragmentation likely involves α-cleavage between the carbonyl carbon and adjacent carbon atoms, which is a characteristic fragmentation pathway for cathinone derivatives in EI mode [4].
Table 1: Mass Spectrometric Characteristics of this compound
| Technique | Key Ions (m/z) | Significance |
|---|---|---|
| ESI-MS | 264 [M+H]⁺ | Protonated molecular ion |
| ESI-MS/MS | 246 [M+H−H₂O]⁺ | Dehydration product |
| HR-MS | 264.1597 | Exact mass (C₁₅H₂₂NO₃) |
| GC-MS (EI) | 114 (base peak) | α-cleavage fragment |
| GC-MS (EI) | 58, 149 | Secondary fragments |
NMR spectroscopy provides comprehensive structural elucidation for this compound. Both ¹H and ¹³C NMR data are essential for confirming the molecular structure and distinguishing it from positional isomers such as N-butyl-norbutylone [2] [4].
Table 2: ¹H NMR Data for this compound (400 MHz)
| Atom Position | Proton Chemical Shifts (ppm) | Multiplicity (J in Hz) |
|---|---|---|
| 2 | 5.20 | t (J = 5.5 Hz, 1H) |
| 3 | 1.89 | m (2H) |
| 4 | 1.19 | m (2H) |
| 5 | 1.04 | m (2H) |
| 6 | 0.76 | t (J = 7.2 Hz, 3H) |
| 7 | 2.88, 2.99 | m (1H), m (1H) |
| 8 | 1.24 | t (J = 7.3 Hz, 3H) |
| 10 | 7.76 | dd (J = 8.2, 1.8 Hz, 1H) |
| 11 | 7.13 | d (J = 8.2 Hz, 1H) |
| 14 | 7.57 | d (J = 1.7 Hz, 1H) |
| 15 | 6.20 | s (2H) |
| N-H | 8.96, 9.28 | bs (1H), bs (1H) |
Table 3: ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| 1 | 194.60 |
| 2 | 60.62 |
| 3 | 30.22 |
| 4 | 26.11 |
| 5 | 22.34 |
| 6 | 11.68 |
| 7 | 41.65 |
| 8 | 13.99 |
| 9 | 128.91 |
| 10 | 126.41 |
| 11 | 109.03 |
| 12 | 153.40 |
| 13 | 148.73 |
| 14 | 108.26 |
| 15 | 103.02 |
Sample Preparation:
Instrument Parameters:
Procedure:
Sample Preparation:
GC Conditions:
MS Conditions:
Sample Preparation:
Acquisition Parameters:
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound:
The analytical characterization of this compound presents specific challenges due to the presence of isomeric compounds such as N-butyl-norbutylone, which shares the same molecular formula and similar mass spectrometric properties [2] [4]. While ESI-MS provides excellent molecular weight information, the similar fragmentation patterns of isomers necessitates orthogonal analytical techniques for definitive identification.
The combination of techniques outlined in this application note provides a comprehensive strategy for unambiguous identification. ESI-MS serves as an excellent screening tool, with the protonated molecule at m/z 264 providing initial molecular weight information. The subsequent MS/MS analysis revealing the characteristic water loss at m/z 246 supports the cathinone structure. HR-MS delivers definitive molecular formula confirmation, while GC-MS provides complementary fragmentation data. Finally, NMR spectroscopy offers complete structural elucidation, allowing differentiation between this compound and its isomers through careful analysis of chemical shifts and coupling patterns [2] [4].
Forensic and toxicological laboratories should implement this multi-technique approach to ensure reliable identification of this compound in seized materials and biological samples. The protocols described have been successfully applied to authentic seized materials and provide the necessary analytical data to support regulatory actions and public health interventions [2] [1].
The continuous evolution of the new psychoactive substances (NPS) market has resulted in the emergence of numerous synthetic cathinones with isomeric structures that present significant analytical challenges for forensic and research laboratories. Among these, N-ethylhexylone (also known as N-ethylhexedrone or NEH) has been identified as one of the most frequently seized synthetic cathinones worldwide, requiring reliable analytical methods for its discrimination from structurally similar compounds [1]. The isomeric complexity of synthetic cathinones stems from strategic chemical modifications introduced to evade legal restrictions while maintaining psychoactive properties, resulting in compounds with identical molecular weights and similar fragmentation patterns that complicate identification [2] [3].
The analytical discrimination of these isomers is not merely an academic exercise but carries significant implications for public health responses, clinical toxicology, and law enforcement efforts. Accurate identification is crucial as different isomers may exhibit distinct pharmacological profiles, toxicological effects, and abuse potentials [4]. This application note provides detailed protocols and analytical data for the unambiguous discrimination of this compound from its most common isomers, including N-butyl-norbutylone, using orthogonal analytical techniques. The methodologies outlined herein have been optimized for forensic applications, clinical toxicology, and drug development research, providing a comprehensive framework for laboratories facing the challenge of synthetic cathinone identification in seized materials and biological specimens [2] [5].
Synthetic cathinones are β-keto amphetamine analogs characterized by a propiophenone backbone with an amino group on the α-carbon relative to the carbonyl group. This basic structure serves as a template for extensive chemical modifications that generate isomers with identical molecular formulas but distinct physicochemical properties. The isomeric cathinones discussed in this application note share the molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol, yet exhibit critical differences in their alkyl chain arrangements and substitution patterns that enable analytical discrimination [2].
The core structural features that define this class include the aromatic ring system, often modified with methylenedioxy substituents; the β-keto group, which influences hydrogen bonding capacity and polarity; the α-carbon side chain, whose length and branching pattern vary between isomers; and the amine substituent, which may feature N-alkyl groups of different sizes. These modifications significantly impact the pharmacological activity and analytical characteristics of each compound, necessitating careful structural elucidation for accurate identification [3].
Table 1: Characteristic Structural Features of this compound and Its Primary Isomers
| Compound | IUPAC Name | Aromatic Substituent | α-Carbon Chain | Amino Substituent |
|---|---|---|---|---|
| This compound | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | Methylenedioxy | Butyl | Ethyl |
| N-Butyl-norbutylone | 1-(1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one | Methylenedioxy | Ethyl | Butyl |
| N-Ethyl-pentedrone (NEP) | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one | Methylenedioxy | Propyl | Ethyl |
| N-Ethylhexedrone (NEH) | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | Hydrogen | Butyl | Ethyl |
The critical distinction between this compound and N-butyl-norbutylone lies in the arrangement of alkyl chains: this compound features a butyl chain on the α-carbon and an ethyl group on the nitrogen atom, while N-butyl-norbutylone presents the inverse arrangement with an ethyl chain on the α-carbon and a butyl group on the nitrogen. This seemingly minor structural difference results in distinct chromatographic behaviors, mass spectral fragmentation patterns, and NMR chemical shifts that form the basis for analytical discrimination [2]. Other common isomers such as N-ethyl-pentedrone (NEP) and N-ethylhexedrone (NEH) exhibit variations in chain length and ring substituents that further complicate the analytical landscape.
The discrimination of isomeric cathinones requires an orthogonal analytical approach that combines multiple techniques to achieve unambiguous identification. While individual methods may provide suggestive data, only the corroborative evidence from complementary techniques can deliver definitive identification. The recommended analytical strategy incorporates separation techniques (gas chromatography and liquid chromatography), mass spectrometric methods (including high-resolution approaches), and spectroscopic analyses (particularly nuclear magnetic resonance) [2] [5].
Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and access to standardized electron ionization libraries, making it ideal for initial screening. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables precise mass measurement for elemental composition determination and preserves the molecular ion, which is often critical for isomer differentiation. Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive structural elucidation technique, providing unambiguous evidence of atomic connectivity through chemical shift analysis and coupling constants [2]. Additional techniques such as infrared spectroscopy and ion mobility spectrometry may provide supplementary data, though they play a secondary role in the discrimination process.
Table 2: Comparison of Analytical Techniques for Isomeric Cathinone Discrimination
| Technique | Key Parameters | Discrimination Power | Sample Requirements | Throughput |
|---|---|---|---|---|
| GC-MS | Retention time, fragment ions | Moderate | Low (ng) | High |
| LC-HRMS | Retention time, exact mass, isotope pattern | High | Very low (pg) | Medium |
| NMR | Chemical shifts, coupling constants, NOEs | Definitive | High (mg) | Low |
| IR | Functional group vibrations | Low | Medium (μg) | Medium |
Stock Solution Preparation: Accurately weigh 1.0 mg of reference standard and dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Perform serial dilutions with methanol to prepare working standards at concentrations of 10, 50, and 100 μg/mL. Store all solutions at -20°C when not in use.
Sample Derivatization (Optional): For improved chromatographic performance of polar cathinones, prepare a derivatization reagent by mixing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TMSI) in a 9:1 ratio. Combine 100 μL of sample extract with 50 μL of derivatization reagent, heat at 70°C for 30 minutes, and analyze immediately after cooling.
Quality Control Measures: Include a system suitability test mixture containing known retention time markers with each analytical batch. Process and analyze continuing calibration verification standards at the beginning, every 10-12 samples, and at the end of each sequence to ensure instrumental performance stability.
Gas Chromatograph: Agilent 7890B GC system equipped with a split/splitless injector and an Agilent DB-5MS UI capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent.
GC Conditions: Injector temperature: 280°C; Injection volume: 1 μL in split mode (split ratio 10:1); Carrier gas: Helium, constant flow rate of 1.0 mL/min; Oven temperature program: Initial temperature 80°C (hold 1 min), ramp to 180°C at 30°C/min, then to 300°C at 10°C/min (hold 5 min); Total run time: 20.33 minutes.
Mass Spectrometer: Agilent 5977B MSD operated in electron ionization (EI) mode with electron energy of 70 eV; Ion source temperature: 230°C; Quadrupole temperature: 150°C; Transfer line temperature: 280°C; Solvent delay: 3 minutes; Acquisition mode: Full scan (m/z 40-550) or Selected Ion Monitoring (SIM) for target ions.
Table 3: GC-MS Retention Indices and Characteristic Fragment Ions for this compound and Isomers
| Compound | Retention Index (DB-5) | Base Peak (m/z) | Characteristic Fragment Ions (m/z) | Molecular Ion (M+•) |
|---|---|---|---|---|
| This compound | 2385 | 72 | 72, 104, 131, 149, 177, 205 | 263 |
| N-Butyl-norbutylone | 2368 | 58 | 58, 104, 131, 149, 177, 205 | 263 |
| N-Ethyl-pentedrone (NEP) | 2317 | 72 | 72, 104, 131, 149, 177, 191 | 249 |
| N-Ethylhexedrone (NEH) | 2254 | 72 | 72, 105, 133, 161, 189 | 233 |
The base peak differentiation provides the most reliable mass spectral discrimination between this compound and N-butyl-norbutylone. This compound produces a base peak at m/z 72, corresponding to the immonium ion [C₄H₁₀N]⁺ formed through α-cleavage relative to the nitrogen atom with the ethyl substituent. In contrast, N-butyl-norbutylone exhibits a base peak at m/z 58, representing the [C₃H₈N]⁺ immonium ion derived from cleavage of the butylamino group. While both compounds share common benzodioxolyl-containing fragments at m/z 104, 131, 149, 177, and 205, the relative abundance differences in these fragments provide additional discrimination criteria [2].
Mobile Phase Preparation: Prepare mobile phase A consisting of 0.1% formic acid in water and mobile phase B containing 0.1% formic acid in acetonitrile. Filter through 0.2 μm nylon membranes and degas by sonication for 15 minutes before use.
Solid Phase Extraction (for Biological Samples): Condition Oasis MCX mixed-mode cartridges (60 mg/3 mL) with 2 mL methanol followed by 2 mL deionized water. Load 1-2 mL of biological sample (urine, plasma), wash with 2 mL of 2% formic acid in water, and elute with 3 mL of methylene chloride:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate eluent to dryness under nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase composition.
LC Conditions: Column: Kinetex C18 (100 × 2.1 mm, 1.7 μm) maintained at 40°C; Flow rate: 0.3 mL/min; Injection volume: 5 μL; Gradient program: 5% B (0-1 min), 5-95% B (1-12 min), 95% B (12-15 min), 95-5% B (15-15.1 min), 5% B (15.1-18 min).
Mass Spectrometer: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap or equivalent instrument equipped with a heated electrospray ionization (HESI) source.
Source Conditions: Spray voltage: 3.5 kV (positive); Capillary temperature: 320°C; Sheath gas: 40 arb; Auxiliary gas: 10 arb; Sweep gas: 2 arb; Probe heater temperature: 350°C.
Data Acquisition: Full scan MS at resolution 120,000 (at m/z 200) with mass range m/z 100-600; Data-dependent MS/MS (dd-MS²) for top 5 most intense ions at resolution 30,000 using stepped normalized collision energies (20, 40, 60%); Inclusion list targeting protonated molecules of interest.
Table 4: High-Resolution Mass Spectrometric Data for this compound and Isomers
| Compound | Protonated Molecule [M+H]⁺ | Measured m/z | Theoretical m/z | Mass Error (ppm) | Elemental Composition | Characteristic Product Ions (m/z) |
|---|---|---|---|---|---|---|
| This compound | C₁₅H₂₂NO₃⁺ | 264.1594 | 264.1594 | 0.0 | C₁₅H₂₂NO₃ | 246.1489, 205.0859, 177.0910, 149.0961, 132.0685, 72.0808 |
| N-Butyl-norbutylone | C₁₅H₂₂NO₃⁺ | 264.1597 | 264.1594 | 1.1 | C₁₅H₂₂NO₃ | 246.1492, 205.0861, 177.0912, 149.0962, 132.0687, 58.0651 |
| N-Ethyl-pentedrone (NEP) | C₁₄H₂₀NO₃⁺ | 250.1438 | 250.1438 | 0.0 | C₁₄H₂₀NO₃ | 232.1333, 205.0860, 177.0911, 149.0961, 132.0685, 72.0808 |
| N-Ethylhexedrone (NEH) | C₁₄H₂₀NO⁺ | 218.1539 | 218.1540 | -0.5 | C₁₄H₂₀NO | 174.1277, 146.0964, 132.0808, 117.0573, 105.0699, 72.0808 |
The exceptional mass accuracy provided by HRMS (<5 ppm error) confirms the identical elemental compositions of this compound and N-butyl-norbutylone while enabling discrimination through their distinct fragmentation pathways. The most diagnostically significant product ions for differentiation are observed at m/z 72.0808 for this compound (corresponding to [C₄H₁₀N]⁺) and m/z 58.0651 for N-butyl-norbutylone ([C₃H₈N]⁺), consistent with the GC-MS data but with the advantage of exact mass confirmation of elemental compositions. Additional confirmation is provided by the relative abundance differences of the common fragment ions at m/z 205, 177, and 149, which arise from the benzodioxolyl moiety with successive losses of ethylene units [2].
Sample Preparation: Accurately weigh 2-5 mg of purified compound and dissolve in 600 μL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.03% tetramethylsilane (TMS) as internal reference. Transfer to a 5 mm NMR tube, ensuring no air bubbles are present.
¹H NMR Acquisition: Instrument: Bruker Avance NEO 600 MHz spectrometer equipped with a TCI cryoprobe; Temperature: 298 K; Spectral width: 20 ppm; Acquisition time: 3.0 seconds; Relaxation delay: 1.0 second; Number of scans: 64; Processing: Exponential multiplication with 0.3 Hz line broadening, automatic phasing, and baseline correction.
¹³C NMR Acquisition: Spectral width: 240 ppm; Acquisition time: 1.5 seconds; Relaxation delay: 2.0 seconds; Number of scans: 1024; Use inverse-gated decoupling with Waltz-16 modulation for quantitative measurements; Processing: Apply 1.0 Hz line broadening and polynomial baseline correction.
2D Experiments: Perform ¹H-¹H COSY with spectral width 12 ppm in both dimensions; ¹H-¹³C HSQC with JCH = 145 Hz; ¹H-¹³C HMBC with long-range coupling delay optimized for 8 Hz; ROESY with mixing time of 300 ms.
Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound and N-Butyl-norbutylone (600 MHz, CDCl₃)
| Atom Position | This compound | N-Butyl-norbutylone | |-------------------|---------------------|--------------------------| | | δ ¹H (ppm) | δ ¹³C (ppm) | δ ¹H (ppm) | δ ¹³C (ppm) | | Carbonyl (C-1) | - | 194.60 | - | 194.55 | | Methine (C-2) | 5.20 (t, J=5.5 Hz) | 60.62 | 5.18 (t, J=5.4 Hz) | 61.75 | | Methylene (C-3) | 1.89 (m, 2H) | 30.22 | 1.94 (m, 1H); 2.02 (m, 1H) | 23.71 | | Methylene (C-4) | 1.19 (m, 2H) | 26.11 | 0.77 (t, J=7.5 Hz, 3H) | 8.97 | | Methylene (C-5) | 1.04 (m, 2H) | 22.34 | 2.76 (m, 1H); 2.91 (m, 1H) | 46.19 | | Methyl (C-6) | 0.76 (t, J=7.2 Hz, 3H) | 11.68 | 1.68 (m, 2H) | 27.94 | | N-Methylene | 2.88 (m, 1H); 2.99 (m, 1H) | 41.65 | 1.31 (m, 2H) | 19.83 | | N-Methyl | 1.24 (t, J=7.3 Hz, 3H) | 13.99 | 0.88 (t, J=7.4 Hz, 3H) | 13.97 | | Benzodioxole CH₂ | 6.20 (s, 2H) | 103.02 | 6.19 (s, 2H) | 102.98 |
The definitive discrimination between this compound and N-butyl-norbutylone is achieved through analysis of the alkyl chain assignments in the NMR spectra. For this compound, the presence of a butyl chain on the α-carbon is confirmed by the characteristic methyl triplet at δH 0.76 ppm (3H, C-6) and the four methylene groups in the aliphatic chain (C-3 to C-5), while the ethylamino group is identified by the N-methylene quartet at δH 2.88-2.99 ppm and the N-methyl triplet at δH 1.24 ppm. The inverse pattern is observed for N-butyl-norbutylone, which displays a shorter ethyl chain on the α-carbon (terminal methyl at δH 0.77 ppm) and a longer butyl chain on the nitrogen atom (terminal methyl at δH 0.88 ppm) [2]. These distinct spin systems are readily traced through 2D NMR experiments, particularly COSY and HSQC, which establish the through-bond connectivity of each alkyl chain.
While infrared spectroscopy provides limited discrimination power for isomeric cathinones, it offers valuable confirmation of functional group presence and can reveal subtle differences in molecular environment. Prepare samples as KBr pellets (1-2% w/w) and acquire spectra from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution. Characteristic absorption bands include the carbonyl stretch at 1680-1710 cm⁻¹ (slightly lower frequency than typical ketones due to the β-amine substitution), amine N-H stretches at 3200-3400 cm⁻¹ (broad, often showing both free and hydrogen-bonded species), methylene C-H stretches at 2850-2950 cm⁻¹, and the methylenedioxy asymmetric stretch at 1240-1250 cm⁻¹. While the overall patterns appear similar between isomers, subtle differences in the fingerprint region (1000-1400 cm⁻¹) can provide supplementary discrimination data.
The emerging technique of ion mobility spectrometry separates ions based on their collision cross sections (CCS) in the gas phase, providing an orthogonal separation dimension to mass spectrometry. Prepare samples at 1 μg/mL in methanol with 0.1% formic acid and introduce via syringe pump at 3 μL/min. Use nitrogen as the drift gas and calibrate with polyalanine or tunable mix CCS standards. The drift time separation between isomers, though typically small, can be reproducible and method-dependent, providing an additional discrimination parameter when coupled with MS detection. Record CCS values in both positive and negative ionization modes to maximize discrimination potential, though synthetic cathinones typically exhibit better response in positive mode.
The discrimination of this compound from isomeric cathinones requires a systematic approach that efficiently combines multiple analytical techniques to achieve unambiguous identification. The following workflow diagram illustrates the recommended strategy for handling unknown samples suspected to contain isomeric cathinones:
Diagram 1: Strategic analytical workflow for discrimination of isomeric cathinones. The orthogonal approach combines screening (GC-MS), confirmation (LC-HRMS), and definitive structural elucidation (NMR) techniques.
In a practical application involving seized materials from the illicit drug market in Poland, the described analytical workflow successfully identified this compound in the presence of isomeric cathinones [2]. The initial GC-MS screening revealed a peak with retention index 2385 and characteristic base peak at m/z 72, suggesting the presence of an N-ethyl cathinone with a butyl chain on the α-carbon. Subsequent LC-HRMS analysis confirmed the elemental composition as C₁₅H₂₁NO₃ with a mass error of 1.1 ppm and the characteristic product ion spectrum showing the m/z 72.0808 immonium ion. Finally, comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) definitively established the structure as this compound through the observed chemical shifts and coupling patterns, particularly the four methylene groups in the α-carbon butyl chain (δC 30.22, 26.11, 22.34 ppm) and the ethyl group on the nitrogen (δC 41.65, 13.99 ppm) [2].
This case demonstrates the critical importance of orthogonal verification when dealing with isomeric cathinones, as any single technique could potentially yield ambiguous results. The synergistic application of separation science, mass spectrometry, and NMR spectroscopy provides the necessary complementary data for definitive identification, supporting both law enforcement actions and public health responses to emerging synthetic cathinones.
The discrimination of this compound from its isomeric counterparts represents a significant analytical challenge that requires sophisticated instrumentation and carefully optimized methodologies. This application note provides detailed protocols for the unequivocal identification of this compound using orthogonal analytical techniques, with particular emphasis on the complementary nature of GC-MS, LC-HRMS, and NMR spectroscopy. The characteristic mass spectral differences (particularly the base peaks at m/z 72 versus m/z 58) and distinctive NMR chemical shift patterns provide robust discrimination parameters that enable forensic, clinical, and research laboratories to accurately identify these isomeric cathinones in various sample types.
As the synthetic cathinone market continues to evolve, analytical methods must adapt to address emerging isomers with increasingly subtle structural differences. The protocols outlined herein provide a foundational framework that can be extended to novel cathinone analogs, with particular attention to the critical importance of reference standards, quality control measures, and orthogonal verification. Implementation of these methodologies will enhance the accuracy of synthetic cathinone identification, supporting evidence-based public health responses and informed regulatory decisions regarding these potentially harmful psychoactive substances.
N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a methylenedioxy-substituted synthetic cathinone that has emerged on the global illicit drug market [1] [2]. Synthetic cathinones are β-keto analogs of amphetamines and represent a significant class of New Psychoactive Substances (NPS), accounting for approximately 25% of all new synthetic drugs identified in forensic laboratories over the past decade [3] [2]. The constant modification of their core structure presents a continuous challenge for analytical chemists and forensic toxicologists [3].
The objective of this application note is to provide a comprehensive analytical protocol for the unambiguous identification and quantification of this compound in seized material samples. This protocol integrates multiple orthogonal techniques to ensure reliable results suitable for forensic and toxicological purposes [1] [2].
As a synthetic cathinone, this compound falls under controlled substance legislation in numerous countries. In the United Kingdom, for instance, synthetic cathinones are controlled as Class B substances under the Misuse of Drugs Act 1971 [3]. Internationally, many specific cathinones, such as the structurally similar N-Ethylhexedrone, have been added to the UN Convention on Psychotropic Substances as Schedule II controlled substances [4].
The consumption of synthetic cathinones is associated with significant health risks. Users may experience euphoria and increased alertness at low doses, but adverse effects include agitation, tachycardia, hypertension, hallucinations, and hyperthermia [3]. The potent psychostimulant effects and the potential for compulsive redosing contribute to their high abuse liability [4].
The identification of novel psychoactive substances in seized materials requires a systematic approach. The following workflow outlines the key stages from sample receipt to final reporting.
GC-MS is a cornerstone technique for the initial analysis of volatile organic compounds in seized materials.
Instrument Parameters:
Expected Data for this compound:
LC-HR-MS provides high specificity and is ideal for quantitative analysis and confirming the exact mass of the molecular ion and key fragments.
Instrument Parameters:
Expected Data for this compound:
NMR is critical for definitive structural elucidation and for distinguishing between positional isomers that have identical molecular masses and similar mass spectra [1] [2].
The table below summarizes the key NMR spectroscopic data for this compound.
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| Carbonyl (C1) | 194.60 | - |
| Methine (C2) | 60.62 | 5.20 (t, J = 5.5 Hz, 1H) |
| Methylene (C3) | 30.22 | 1.89 (m, 2H) |
| Methylene (C4) | 26.11 | 1.19 (m, 2H) |
| Methylene (C5) | 22.34 | 1.04 (m, 2H) |
| Methyl (C6) | 11.68 | 0.76 (t, J = 7.2 Hz, 3H) |
| Methylene (C7) | 41.65 | 2.88 (m, 1H), 2.99 (m, 1H) |
| Methyl (C8) | 13.99 | 1.24 (t, J = 7.3 Hz, 3H) |
| Benzodioxole (C15) | 103.02 | 6.20 (s, 2H) |
| -NH- | - | 8.96, 9.28 (broad singlets) |
For quantitative analysis in biological matrices, rigorous validation is required. The following parameters were adapted from a validated method for a similar cathinone, N-Ethylnorpentylone, demonstrating the standard approach [6].
The reliable identification of this compound in seized materials requires a complementary analytical strategy. This protocol provides a detailed workflow using GC-MS for initial screening, LC-HR-MS for precise mass confirmation and quantification, and NMR spectroscopy for definitive structural elucidation, which is particularly crucial for distinguishing isomers. The provided data and validation parameters serve as a robust guide for forensic and research laboratories to accurately identify and report this emerging synthetic cathinone.
Introduction N-Ethylhexylone and N-Butyl-Norbutylone are isomeric synthetic cathinones found in seized materials. They share the same molecular formula (C₁₅H₂₂NO₃) and a core structure of 1-(1,3-benzodioxol-5-yl)-2-(alkylamino) alkan-1-one [1] [2]. This structural similarity makes them a significant challenge for forensic and toxicological analysis, as standard screening techniques like GC-MS can struggle to tell them apart [1] [2]. This document provides a detailed protocol for their unambiguous identification using a combination of chromatographic and spectroscopic techniques.
This protocol outlines the analysis using a general-purpose column (e.g., HP-5 or equivalent) to demonstrate the challenge of separation and to obtain electron ionization (EI) mass spectra.
HR-MS is critical for confirming the elemental composition of the molecular ion and fragments.
This technique provides fragmentation patterns via collision-induced dissociation (CID), which can help differentiate the isomers.
NMR is the definitive technique for differentiating these isomers, as it directly probes the carbon and hydrogen environments in the molecule. The following workflow illustrates the analytical decision process.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Differentiation [1]
| Atom Position | N-Butyl-Norbutylone | This compound |
|---|---|---|
| 2 | 5.18 (t, J = 5.4 Hz, 1H) | 5.20 (t, J = 5.5 Hz, 1H) |
| 3 | 1.94 (m, 1H); 2.02 (m, 1H) | 1.89 (m, 2H) |
| 4 | 0.77 (t, J = 7.5 Hz, 3H) | 1.19 (m, 2H) |
| 5 | 2.76 (m, 1H); 2.91 (m, 1H) | 2.88 (m, 1H); 2.99 (m, 1H) |
| 6 | 1.68 (m, 2H) | 1.04 (m, 2H) |
| 7 | 1.31 (m, 2H) | 0.76 (t, J = 7.2 Hz, 3H) |
| 8 | 0.88 (t, J = 7.4 Hz, 3H) | 1.24 (t, J = 7.3 Hz, 3H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Differentiation [1]
| Atom Position | N-Butyl-Norbutylone | This compound |
|---|---|---|
| 1 | 194.55 | 194.60 |
| 2 | 61.75 | 60.62 |
| 3 | 23.71 | 30.22 |
| 4 | 8.97 | 26.11 |
| 5 | 46.19 | 41.65 |
| 6 | 27.94 | 22.34 |
| 7 | 19.83 | 11.68 |
| 8 | 13.97 | 13.99 |
This protocol is adapted from recent studies on cathinone analysis and general HRMS screening workflows. [1] [2] [3]
The goal is to achieve sufficient retention and separation, especially from isomeric compounds.
For confident identification, the following acceptance criteria should be met, comparing the sample data against a reference standard or an entry in a forensic toxicology library. [1]
Table 1: Acceptance Criteria for N-Ethylhexylone Identification
| Parameter | Acceptance Criterion | Experimental Value for this compound |
|---|
| Precursor Ion Accuracy | Within 5 ppm of theoretical mass | Theoretical [M+H]+: 264.1600 m/z (C15H22NO3) Measured: 264.1597 m/z (Error: 1.1 ppm) [2] | | Retention Time (RT) | Within ± 0.35 min of reference RT | Method-dependent; must be established with calibrator | | Fragment Ions | Detection of at least one diagnostic fragment | Key fragments must be time-aligned with the precursor ion [1] | | Isotope Ratio | Match within specified difference | Used as an additional confidence criterion [3] |
Table 2: Key Spectral Data for this compound
| Data Type | Characteristic Ions / Peaks | Remarks |
|---|---|---|
| HR-MS Precursor Ion | [M+H]+: 264.1597 m/z | Elemental composition: C15H22NO3 [2] |
| MS/MS Fragment Ions | To be confirmed with reference standard | Requires a validated HR-MS/MS spectral library for matching [3] |
| NMR Data (for confirmation) | 1H and 13C chemical shifts (see Table 2 in [2]) | Definitive confirmation of structure and distinction from isomers [2] |
The diagram below outlines the logical workflow for the screening and confirmation process.
This compound is a synthetic cathinone with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one. [2] [4] It belongs to the methylenedioxy-substituted class of cathinones, which are known to act as releasers and reuptake inhibitors of serotonin, dopamine, and norepinephrine, producing MDMA-like effects. [2] [5]
I hope this detailed application note provides a solid foundation for your work. Should you require further clarification on specific instrumental parameters or data interpretation, please feel free to ask.
The primary challenge for analysts is that N-Ethylhexylone and its isomer, N-Butyl-Norbutylone, are extremely difficult to distinguish using standard chromatographic techniques alone [1] [2]. They share identical molecular formulas (C15H22NO3) and molecular weights, leading to nearly identical analytical data in methods like GC-MS and LC-MS [1] [2].
Relying solely on these common techniques can result in misidentification [2]. The table below summarizes the key analytical data that highlights both the challenge and the path to a solution.
| Analytical Technique | Key Finding for Both Isomers | Implication for Separation/ID |
|---|---|---|
| High-Resolution MS (HR-MS) | [M+H]+: 264.1600 m/z (C15H22NO3) [1] [2] | Confirms identical elemental composition; cannot distinguish isomers. |
| GC-MS (EI Mode) | Base Peak: 114 m/z; Other fragments: 58, 149 m/z [2] | Mass spectra are too similar for definitive identification [2]. |
| ESI-MS/MS | Major fragment: 246 m/z ([M+H−H2O]) [2] | Fragmentation pathways are very similar; not sufficient for reliable distinction [2]. |
| Retention Time (GC-MS) | Very similar retention times [2] | Makes baseline separation and identification based on time alone unreliable [2]. |
To overcome these challenges, the literature recommends a multi-technique approach, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for confirming the identity and differentiating between these isomers [1] [2].
The following workflow, based on the 2025 study, outlines a robust strategy for their analysis:
Here are some specific questions and answers that would be relevant to a technical support center based on the available data.
FAQ 1: My GC-MS analysis of a suspected this compound sample shows a main fragment at 114 m/z and a very similar spectrum to known synthetic cathinones. Can I confirm its identity?
FAQ 2: I am using LC-ESI-MS/MS for analysis. What is the major fragment ion I should expect, and will it help me differentiate between isomers?
FAQ 3: What is the definitive analytical technique to distinguish this compound from N-Butyl-Norbutylone?
The key takeaway is that the analysis of this compound and its isomers requires moving beyond routine mass spectrometry.
The table below summarizes stability findings for synthetic cathinones, which can be directly applied to formulating guidelines for N-Ethylhexylone.
| Matrix | Temp. Conditions | Stability Findings | Recommendation | Citation |
|---|---|---|---|---|
| Human Urine | -20°C for 12 months | Analytes remained stable (>80%) for 1 month; slower degradation over longer periods. | Store at -20°C or below; limit freeze-thaw cycles. | [1] |
| Human Urine | Room Temp (22-23°C) for 3 days; 4°C for 14 days | Significant degradation observed at room temperature and 4°C. | Avoid room temperature and refrigerated storage for anything beyond very short periods. | [1] |
| Oral Fluid (Neat & preserved) | -20°C for 1 month; 3 freeze-thaw cycles | Samples were stable with no significant losses. | Store at -20°C; samples are resilient to freeze-thaw cycles. | [2] |
| Oral Fluid (Neat & preserved) | Room Temp & 4°C for 1 month | Losses up to -71.2% to -100% at RT; up to -88.2% at 4°C. | Immediate freezing is critical after collection. | [2] |
| Solvent Solutions (Methanol) | 20°C & 4°C for up to 30 days | Mephedrone, MDPV, naphyrone degraded in methanol as early as day 3. | Avoid methanolic solutions for long-term storage; use acetonitrile-based solutions which proved more stable. | [3] |
For researchers needing to validate the stability of this compound under their specific conditions, the following protocol adapted from a peer-reviewed study provides a robust methodology [1].
Aim: To evaluate the short- and long-term stability of this compound in a biological matrix (e.g., human urine).
Materials:
Methodology:
This Q&A section addresses common issues users might encounter.
Q1: What is the single most critical factor for preventing this compound degradation? A1: Temperature. The evidence consistently shows that freezing at -20°C or lower is the most effective measure. Degradation occurs rapidly at room temperature and is still significant under refrigeration [1] [2].
Q2: My methanolic stock solution of a cathinone degraded quickly. What happened? A2: This is a known issue. Studies show that cathinones like mephedrone, MDPV, and naphyrone are unstable in methanolic solutions, with degradation starting as early as three days, even in the refrigerator. It is recommended to prepare working solutions in acetonitrile, which has demonstrated better stability for these compounds [3].
Q3: Why should I consider analyzing metabolites in addition to the parent drug? A3: For synthetic cathinones, dihydro-metabolites (reduced forms of the parent drug) have been shown to be significantly more stable than the parent compound in biological matrices like whole blood and urine over long-term storage. If the parent drug degrades, these metabolites can serve as more reliable biomarkers for confirming drug intake, especially when sample re-testing is required after many months [1].
Q4: Does pH adjustment of urine samples help with stability? A4: While not directly studied for this compound, instability of other synthetic cathinones (e.g., flephedrone) increases with increasing pH. Stabilizing urine samples at a slightly acidic pH (e.g., pH 4-5) may help reduce degradation, particularly if samples cannot be frozen immediately [1].
The following diagram outlines the key decision points and steps for establishing a stability profile for this compound, based on the protocols discussed.
A common challenge is the inability to distinguish this compound from its isomer, N-butyl-norbutylone, using MS/MS alone. The table below outlines this problem and the recommended solutions.
| Problem | Root Cause | Recommended Solution | Key Parameters / Expected Data |
|---|
| Cannot distinguish between this compound and its isomer (N-butyl-norbutylone) | Isomers share identical molecular formula (C15H22NO3) and major fragments [1] [2]. | 1. Prioritize Chromatographic Separation [2] [3]. 2. Confirm with NMR Spectroscopy for definitive structural elucidation [1] [2]. | HR-MS [M+H]+: 264.1600 m/z (theoretical), observed 264.1597 m/z [2]. Major MS/MS fragment: 246 m/z ([M+H-H2O]+) [2]. GC-MS main fragment: 114 m/z [2]. | | Low confidence in MS/MS spectral matching | Standard MS/MS libraries may lack this new compound, and in-silico predictions can be uncertain [4]. | Utilize High-Resolution Mass Spectrometry (HR-MS) for accurate mass measurement of precursors and fragments [1] [3]. | Mass Accuracy: ≤ 1.1 ppm for protonated molecule [2]. |
The following workflow integrates these solutions into a systematic confirmation process.
The primary challenge is its status as an isomer. This compound and N-butyl-norbutylone have the same molecular formula and, therefore, the same molecular mass [1] [2]. They produce nearly identical mass spectra in both GC-EI-MS and LC-ESI-MS/MS, making them indistinguishable by MS alone. The most intense fragments are often common to both molecules and do not provide unique structural clues for differentiation [2].
While MS/MS can reveal the compound's class, it cannot differentiate between these two isomers because they fragment in almost the same way [2]. The only reliable way to tell them apart is by separating them physically using chromatography. Even with general-purpose columns (like HP-5 in GC or C18 in LC), their retention times can be very similar. Therefore, method development must prioritize achieving baseline chromatographic separation; without it, confirmation is not possible [2] [3].
Nuclear Magnetic Resonance (NMR) spectroscopy is considered a definitive confirmation technique. It provides detailed information about the carbon and hydrogen connectivity within the molecule [1] [2]. While mass spectrometry is excellent for detection and initial identification, NMR is used to unambiguously determine the exact chemical structure, which is crucial for distinguishing between isomers that co-elute or have identical mass spectra.
Yes, there are key advantages:
This protocol summarizes the multi-technique approach used in recent research to identify this compound in seized material [1] [2].
1. Sample Preparation
2. High-Resolution Mass Spectrometry (HR-MS)
3. Tandem Mass Spectrometry (MS/MS)
4. Gas Chromatography-Mass Spectrometry (GC-MS)
5. Nuclear Magnetic Resonance (NMR) Spectroscopy
What are matrix effects and why are they a problem? Matrix effects occur when non-analyte components in a sample co-elute with your target compound and interfere with its ionization in the mass spectrometer. This can cause signal suppression or enhancement, leading to inaccurate, non-reproducible, and unreliable quantitative results [1] [2]. For N-Ethylhexylone, which is a synthetic cathinone, analysis is often performed in complex biological matrices like plasma or urine, where interfering components like phospholipids, salts, proteins, or metabolites are common [1] [3].
Before correction, you must first identify and quantify the matrix effect. The table below summarizes the standard assessment techniques.
| Assessment Method | Type of Information | Key Procedure | Interpretation |
|---|---|---|---|
| Post-column Infusion [1] [2] | Qualitative (Location) | A constant flow of analyte is infused into the MS while a blank matrix extract is injected onto the LC column. | A stable signal indicates no matrix effect; a dip or rise in the baseline indicates ion suppression/enhancement at that retention time. |
| Post-extraction Spiking [1] | Quantitative (Magnitude) | The analyte is spiked into a cleaned-up blank matrix extract and into a neat solution. The responses are compared. | The Matrix Factor (MF) is calculated. MF = Response in matrix / Response in neat solution. An MF <1 = suppression; >1 = enhancement. |
| Pre-extraction Spiking (QC Evaluation) [1] | Qualitative (Consistency) | Quality Control (QC) samples are prepared in at least six different lots of matrix and analyzed for accuracy and precision. | Consistent results (e.g., ±15% bias) across different matrix lots indicate that any matrix effect is consistent and compensated for. |
The following workflow outlines a systematic approach to tackling matrix effects, from initial detection to final mitigation:
Once assessed, you can apply the following strategies to reduce or correct for matrix effects.
FAQ 1: What are the key identification parameters for N-Ethylhexylone?
this compound is a synthetic cathinone with the systematic name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one and a molecular formula of C15H21NO3 [1]. Its core structure consists of a methylenedioxy-substituted phenyl ring attached to a ketone group, with an ethylamino group and a hexyl side-chain on the alpha carbon [2] [3].
The table below summarizes its key analytical characteristics from recent studies:
| Analytical Technique | Key Parameter | Value for this compound | Experimental Context / Notes |
|---|---|---|---|
| HR-MS [2] [3] | Protonated molecule [M+H]+ | 264.1602 m/z (C15H22NO3) | Direct infusion; Mass accuracy: 0.8 ppm |
| ESI-MS/MS [2] [3] | Characteristic Fragments | 246 m/z ([M+H-H2O]+), 188 m/z, 174 m/z, 149 m/z | Protonated molecule observed at 264 m/z |
| GC-MS (EI) [3] | Main Fragments | 114 m/z, 149 m/z, 58 m/z | Primary fragment at 114 m/z from α-cleavage |
| NMR ( [2]) | 1H Chemical Shifts (ppm) | 5.20 (t, 1H), 0.76 (t, 3H), 1.24 (t, 3H), 6.20 (s, 2H) | See original publication for full assignment |
| 13C Chemical Shifts (ppm) | 194.60, 60.62, 30.22, 13.99, 103.02 | See original publication for full assignment | |
| LC-MS/MS (in urine) [4] | Lower Limit of Quantification (LLOQ) | 1 ng/mL | Validated method; MRM transitions provided |
FAQ 2: How can I resolve co-elution or misidentification of this compound? A major challenge is that this compound is an isomer of other cathinones, such as N-Butyl-norbutylone. They share an identical molecular weight and very similar, if not identical, mass spectral fragments [2] [3].
FAQ 3: What are the best practices for maximizing sensitivity in LC-MS/MS methods? For detecting low concentrations in complex biological matrices like urine or blood, LC-MS/MS is the preferred technique due to its high sensitivity and selectivity [5] [4] [6].
The following diagram illustrates the recommended workflow for the sensitive and accurate identification of this compound.
FAQ 4: How can I improve the sensitivity of my general HPLC/LC method? Beyond MS detection, several chromatographic parameters can be tuned to improve the Limit of Detection (LOD) [7].
Why is there no specific cross-reactivity data for this compound? this compound is a synthetic cathinone that has been identified more recently on the illicit drug market [1] [2]. As a new psychoactive substance (NPS), its cross-reactivity with standard clinical immunoassays has likely not been a primary focus for assay manufacturers. The process of identifying new cross-reactivities has traditionally been sporadic and inefficient, often relying on case reports [3]. Therefore, it is probable that this specific compound has not been included in the standard cross-reactivity testing panels for common urine drug screens.
In the absence of direct data, you can adopt a systematic, evidence-based approach to troubleshoot and investigate potential interference. The following workflow outlines this process.
The first step is a structural analysis to predict the potential for cross-reactivity.
Investigate the package inserts for the specific immunoassay you are using. Look for data on compounds with structural similarities to this compound. The table below summarizes potential targets based on structural class.
| Structural Class | Example Compounds | Potential Assay Targets | Evidence Level |
|---|---|---|---|
| Methylenedioxy-substituted Cathinones | Butylone, Pentylone, Methylone | Amphetamine/MDMA Immunoassays | Theoretical, based on structural similarity [1] [2] |
| Methylenedioxy-substituted Amphetamines | MDMA (Ecstasy) | Amphetamine/MDMA Immunoassays | Known target for some specialized assays |
To conclusively determine cross-reactivity, you must perform your own experimental validation [3] [4] [5].
Experimental Protocol:
% CR = (IC50 of Target Analyte / IC50 of this compound) × 100 [4]Any presumptive positive result from an immunoassay, especially one potentially caused by cross-reactivity, must be confirmed by a highly specific method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose [3] [5]. It can definitively identify and quantify this compound, ruling out or confirming its presence and its role in the immunoassay result.
Understanding these principles will help you interpret your findings and troubleshoot more effectively.
Q1: A clinical urine drug screen was positive for amphetamines, but LC-MS/MS only found this compound. What happened? This is a classic false-positive result. While not yet documented for this compound, it is plausible that its structural features are similar enough to the assay's antibodies (possibly those designed to detect MDMA-like structures) to trigger a positive response. The LC-MS/MS result is definitive in this case.
Q2: How can I proactively assess new substances for cross-reactivity? You can use a two-pronged approach:
Q3: Where can I find existing cross-reactivity data for my immunoassays? Always start with the manufacturer's package insert for the specific immunoassay. These documents contain extensive cross-reactivity data for commonly tested compounds [5]. For newer substances, the scientific literature and databases from forensic and toxicology organizations are the best resources.
For any quantitative analytical method, such as one for N-Ethylhexylone, you must demonstrate that it is suitable for its intended purpose. The table below summarizes the core validation parameters and their typical acceptance criteria based on ICH Q2(R2) guidelines [1].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to accurately measure the analyte (this compound) despite potential interferences (e.g., impurities, matrix components). | No interference at the retention time of this compound. Peak purity confirmed by PDA or MS [2] [3]. |
| Accuracy | Closeness of the test results to the true value. | Recovery of 98-102% for the API [3]. For low-level impurities, a sliding scale may be used (e.g., 90-107% at 1% level) [2]. |
| Precision | Repeatability: Closeness of results under the same operating conditions over a short time. Intermediate Precision: Consistency within a laboratory (different days, analysts, instruments). | %RSD < 2.0% for assay of the main component. Slightly higher %RSD may be acceptable for impurities [2] [3]. | | Linearity | The ability of the method to produce results directly proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.990 [3]. | | Range | The interval between the upper and lower concentrations of analyte for which the method has suitable levels of precision, accuracy, and linearity. | From the LOQ to 120% of the specification limit for impurities, and 80-120% for assay [2]. | | LOD & LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise [3]. |
A 2025 study characterized a seized sample of this compound, providing essential data that can inform your method development [4]. Its IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [4].
| Analytical Technique | Key Data for this compound |
|---|---|
| High-Resolution MS (HR-MS) | Protonated molecule [M+H]⁺: m/z 264.1597 (theoretical for C₁₅H₂₂NO₃: 264.1600). Mass accuracy: 1.1 ppm [4]. |
| GC-MS (EI-MS) | The protonated molecule was observed at m/z 264. The study provides a detailed fragmentation spectrum for reference [4]. |
| NMR Spectroscopy | The study provides complete 1H and 13C chemical shift assignments, which are crucial for confirming the molecular structure. For example, the methylene protons of the ethyl amino group appear at 2.88 and 2.99 ppm [4]. |
Here are solutions to common problems you might encounter when developing or running an HPLC method.
| Problem | Potential Causes | Solutions & Checks |
|---|
| Poor Peak Shape (Tailing/Split Peaks) | - Column degradation/deactivation.
The following diagram outlines the key stages in developing and validating an analytical method, from initial setup to ongoing maintenance.
Demonstrating specificity is critical for a stability-indicating method. This workflow shows how to prove your method can accurately quantify this compound.
The table below summarizes key analytical data for this compound, which is essential for its identification and confirmation in your samples [1] [2].
| Analysis Method | Key Data for this compound | Application & Notes |
|---|
| High-Resolution MS (HR-MS) | [M+H]+: 264.1597 m/z Formula: C15H22NO3 Mass Accuracy: 1.1 ppm | Confirms molecular formula and exact mass. Crucial for definitive identification. | | GC-MS (EI Mode) | Main Fragments: 114, 149, 58 m/z | Primary screening technique. Isomers like N-butyl-norbutylone show nearly identical spectra and retention times, making them hard to distinguish by GC-MS alone [2]. | | LC-ESI-MS/MS | [M+H]+: 264 m/z Major Product Ion: 246 m/z ([M+H−H2O]) | Softer ionization. The loss of a water molecule is a characteristic fragmentation for many cathinones [2]. | | NMR Spectroscopy | 1H and 13C chemical shifts (See [1] for full data) | Provides definitive structural confirmation, especially critical for distinguishing between isomers. |
Since a specific protocol for this compound was not found, here is a general LLE procedure used for synthetic cathinones in biological specimens. You will need to optimize this for this compound [3].
Title: LLE Workflow for Basic Drugs
Detailed Steps:
Q1: My GC-MS results show a peak, but I cannot definitively confirm it as this compound. What should I do?
Q2: The extraction recovery for my method is low. How can I optimize it?
Q3: Where can I find more authoritative information on emerging NPS?
The table below summarizes the core characteristics of NEH and NEP based on current research.
| Feature | N-Ethylhexedrone (NEH) | N-Ethyl-nor-pentedrone (NEP) |
|---|---|---|
| Common Names | Hexen, N-Ethyl-hex [1] [2] | N-Ethylpentedrone [3] [4] |
| Chemical Structure | N-ethyl analogue of hexedrone; alpha-carbon side chain: butyl (4-carbon) [5] [2] | N-ethyl analogue of pentedrone; alpha-carbon side chain: propyl (3-carbon) [5] |
| Primary Molecular Target | Potent inhibitor of the Dopamine Transporter (DAT) [1] [5] [2] | Potent inhibitor of the Dopamine Transporter (DAT) [5] |
| In Vitro DAT Inhibition (IC50) | 0.073 µM [5] | 0.091 µM [5] |
| In Vitro SERT Inhibition (IC50) | >100 µM [5] | 76.39 µM [5] |
| DAT/SERT Selectivity Ratio | 1,457 [5] | 844 [5] |
| Abuse Potential | High, associated with compulsive redosing [1] [2] | High, user reports note frequent redosing or bingeing [4] |
A 2025 prospective observational study provides direct comparative data on the acute effects of NEH and NEP in humans [6] [3] [4].
| Parameter | N-Ethylhexedrone (NEH) | N-Ethyl-nor-pentedrone (NEP) |
|---|---|---|
| Systolic BP (Emax) | +22.1 mmHg [3] | +20.6 mmHg [3] |
| Diastolic BP (Emax) | +16.8 mmHg [3] | +11.9 mmHg [3] |
| Heart Rate (Emax) | +21.6 bpm [3] | +22.3 bpm [3] |
| Onset of Effects | Within 20 minutes [6] | Within 20 minutes [6] |
| Duration of Effects | Return to baseline 3-4 hours post-administration [6] | Return to baseline 3-4 hours post-administration [6] |
| Time-Course Profile | Typical psychostimulant-like effect profile [6] | Faster onset and more rapid disappearance of subjective effects compared to NEH [6] |
For researchers looking to replicate or analyze the cited studies, here is a breakdown of the key methodological details.
1. Human Observational Study (Acute Effects) [6] [3] [4]
2. In Vitro Transporter Assay [5]
3. Metabolic Profile Study [7]
The following table summarizes experimental data on the potency of various N-ethyl substituted cathinones to inhibit the dopamine (DAT) and serotonin (SERT) transporters, providing a measure of their affinity and selectivity [1]. Lower IC₅₀ and Kᵢ values indicate higher potency.
Table 1: Monoamine Transporter Inhibition and Binding Affinities of Selected Synthetic Cathinones [1]
| Compound | [³H]MPP+ Uptake Inhibition at hDAT (IC₅₀, μM) | [³H]5-HT Uptake Inhibition at hSERT (IC₅₀, μM) | hDAT/hSERT Inhibition Ratio | [³H]WIN 35,428 Binding at hDAT (Kᵢ, μM) | [³H]Imipramine Binding at hSERT (Kᵢ, μM) |
|---|---|---|---|---|---|
| NEC (N-ethyl-cathinone) | 1.44 (±0.11) | >100 | 157 | 2.33 (±0.45) | >100 |
| NEB (N-ethyl-buphedrone) | 0.305 (±0.025) | 51.20 (±1.51) | 168 | 0.198 (±0.019) | 90.07 (±6.13) |
| NEPD (N-ethyl-pentedrone) | 0.091 (±0.018) | 76.39 (±2.09) | 844 | 0.042 (±0.007) | 24.64 (±2.48) |
| NEH (N-ethyl-hexedrone) | 0.073 (±0.013) | >100 | 1457 | 0.121 (±0.012) | 35.94 (±8.51) |
| NEHP (N-ethyl-heptedrone) | 0.251 (±0.024) | >100 | 426 | 0.107 (±0.018) | 40.58 (±3.21) |
| α-PVP (control) | 0.124 (±0.006) | >100 | 3222 | 0.019 (±0.002) | >100 |
| Cocaine (control) | 0.238 (±0.016) | 2.01 (±0.28) | 8 | 0.307 (±0.04) | 0.56 (±0.04) |
The data in Table 1 was generated using standardized in vitro assays [1]:
(1/DAT IC₅₀) / (1/SERT IC₅₀)) indicates selectivity for DAT over SERT. A higher ratio suggests greater dopaminergic activity and is associated with a higher abuse liability [1].This experimental workflow for determining the pharmacological profile of a cathinone can be visualized as follows:
While this compound was not included in the primary study above, understanding the structure-activity relationships (SAR) of cathinones can provide context.
The table below summarizes in vitro data for a series of N-ethyl cathinones that differ only in the length of their alpha-carbon side chain. This data allows for a structure-activity relationship analysis. N-Ethylhexedrone (NEH) is the most directly comparable substance for which data was found, differing from N-Ethylhexylone only by the absence of a methylenedioxy ring substitution [1].
| Compound | DAT Uptake Inhibition (IC50 in μM) | SERT Uptake Inhibition (IC50 in μM) | DAT/SERT Selectivity Ratio | Comparison to Controls |
|---|---|---|---|---|
| N-Ethyl-Hexedrone (NEH) | 0.073 ± 0.013 [1] | >100 [1] | 1,457 [1] | More potent DAT inhibitor than cocaine |
| N-Ethyl-Pentedrone (NEP) | 0.091 ± 0.018 [1] | 76.39 ± 2.09 [1] | 844 [1] | More potent DAT inhibitor than cocaine |
| N-Ethyl-Heptedrone (NEHP) | 0.251 ± 0.024 [1] | >100 [1] | 426 [1] | Similar potency to cocaine at DAT |
| Cocaine | 0.238 ± 0.016 [1] | 2.01 ± 0.28 [1] | 8 [1] | Reference substance |
| α-PVP | 0.124 ± 0.006 [1] | >100 [1] | 3,222 [1] | Reference substance |
Key Insights from the Data:
The quantitative data in the table above was generated using standard in vitro assays. Here are the detailed methodologies as described in the research:
1. Monoamine Uptake Inhibition Assay [1]
2. Transporter Binding Affinity Assay [1]
The workflow for these key experiments is summarized in the following diagram:
The table below summarizes the relative cytotoxicity of several N-ethyl cathinones from a structure-activity relationship study. The compounds differ in the length of their alpha-carbon side chain, and all were found to be more cytotoxic than methamphetamine [1].
| Compound Name | Alpha-Carbon Side Chain | Relative Cytotoxicity in PC12 Cells |
|---|---|---|
| N-Ethyl-Cathinone (NEC) | Methyl | Lower cytotoxicity |
| N-Ethyl-Buphedrone (NEB) | Ethyl | Increasing cytotoxicity |
| N-Ethyl-Pentedrone (NEPD) | Propyl | Higher cytotoxicity |
| N-Ethyl-Hexedrone (NEH) | Butyl | ↑ |
| N-Ethyl-Heptedrone (NEHP) | Pentyl | Highest cytotoxicity |
Key Finding: The study concluded that an increase in the α-carbon side-chain length correlates with an increase in cytotoxic properties in PC12 cells, likely due to improved membrane penetration of the molecule [1].
While N-Ethylhexylone itself was not tested in this series, it shares structural similarities. The provided data establishes a clear trend that can inform your assessment of similar compounds.
Understanding the experimental protocols is crucial for interpreting the data.
The following diagram illustrates the workflow of a typical MTT assay.
For a comprehensive comparison guide, you may need to address the following:
Given the lack of direct data, here are suggestions for your work:
| Analytical Parameter | N-Ethylhexylone | N-Butyl-Norbutylone |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ [1] [2] | C₁₅H₂₁NO₃ [1] [2] |
| Molecular Weight | 263.16 g/mol [1] [2] | 263.16 g/mol [1] [2] |
| HR-MS [M+H]⁺ | 264.1597 m/z [1] [2] | 264.1602 m/z [1] [2] |
| ¹³C NMR (Carbon-1) | 194.60 ppm [1] [2] | 194.55 ppm [1] [2] |
| ¹³C NMR (Carbon-2) | 60.62 ppm [1] [2] | 61.75 ppm [1] [2] |
| ¹³C NMR (Carbon-3) | 30.22 ppm [1] [2] | 23.71 ppm [1] [2] |
| ¹³C NMR (Carbon-6) | 11.68 ppm [1] [2] | 13.97 ppm [1] [2] |
| ¹³C NMR (Carbon-7) | 41.65 ppm [1] [2] | 46.19 ppm [1] [2] |
| ¹³C NMR (Carbon-8) | 13.99 ppm [1] [2] | 27.94 ppm [1] [2] |
The following section details the methodologies cited in the 2025 study for obtaining the data presented above.
The following diagram illustrates the recommended step-by-step workflow for reliably differentiating between these structural isomers, based on the experimental findings.
| Compound | DAT Inhibition IC₅₀ (μM) | SERT Inhibition IC₅₀ (μM) | DAT/SERT Selectivity Ratio | Rewarding Effects (In Vivo) |
|---|---|---|---|---|
| N-Ethylhexylone | Information Limited [1] | Information Limited [1] | Information Limited [1] | Information Limited; human studies report psychostimulant-like effects (e.g., euphoria) after insufflation (20-40 mg) [2]. |
| N-Ethylhexedrone (NEH) | 0.073 ± 0.013 [3] | >100 [3] | 1457 [3] | Induces place preference (reward) and anxiety-like behavior at high doses in mice [3]. |
| N-Ethyl-Nor-Pentedrone (NEP) | Potently inhibits DAT [2] | Information Limited [2] | Information Limited [2] | Induces psychostimulant and rewarding effects in rodents; human users report short-acting, stimulating, and euphoric effects [2]. |
| N-Ethyl-Pentedrone (NEPD) | 0.091 ± 0.018 [3] | 76.39 ± 2.09 [3] | 844 [3] | Demonstrates rewarding properties in conditioned place preference (CPP) tests in mice [3]. |
| N-Ethyl-Buphedrone (NEB) | 0.305 ± 0.025 [3] | 51.20 ± 1.51 [3] | 168 [3] | Demonstrates rewarding properties in CPP tests in mice [3]. |
| N-Ethyl-Cathinone (NEC) | 1.44 ± 0.11 [3] | >100 [3] | 157 [3] | Demonstrates rewarding properties in CPP tests in mice [3]. |
| α-PVP | 0.124 ± 0.006 [3] | >100 [3] | 3222 [3] | Known high abuse liability and potent rewarding effects. |
| Cocaine | 0.238 ± 0.016 [3] | 2.01 ± 0.28 [3] | 8 [3] | Reference drug of abuse. |
The data in the table, particularly for rewarding effects, is primarily derived from standardized animal behavioral tests. The key methodology is the Conditioned Place Preference (CPP) test [3] [4].
This experimental design allows researchers to infer abuse potential in a controlled setting [3] [4].
Synthetic cathinones exert their rewarding and psychostimulant effects primarily by interacting with monoamine transporters in the brain. The following diagram illustrates this shared mechanism of action, which underlies their abuse potential.
The mechanism shows that synthetic cathinones like this compound primarily work by inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [5]. This inhibition prevents the reuptake of neurotransmitters like dopamine, leading to a substantial increase in their concentrations in the synaptic cleft. The surge in dopamine, in particular, within the brain's reward pathways (e.g., the mesolimbic pathway), is directly responsible for the powerful rewarding and reinforcing effects of these substances [3] [4]. Compounds with higher selectivity for DAT over SERT (higher DAT/SERT ratio) are generally associated with greater abuse liability [3].
The available data allows for a structure-activity relationship (SAR) observation: among N-ethyl substituted cathinones, the length of the alpha-carbon alkyl side chain influences potency. Potency at inhibiting dopamine uptake increases from a methyl (NEC) to a propyl (NEPD) chain, then begins to decrease with longer chains (NEH) [3]. This nonlinear relationship is crucial for medicinal chemists.
For a researcher, the key takeaways are:
The table below summarizes a validated LC-MS/MS method specifically designed for detecting N-Ethylhexylone and other synthetic cathinones in postmortem specimens, as detailed in a 2020 study [1].
| Parameter | Specifications / Values |
|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Matrices | Iliac blood, serum, liver, brain [1] |
| Sample Preparation | Solid-phase extraction (SPE) [1] |
| Calibration Range | 0.01 to 0.5 mg/L (6-point calibration curve) [1] |
| Prevalence Data | This compound was the most prevalent synthetic cathinone detected in casework from 2016-2018 [1]. |
| Reported Concentrations | Iliac blood: 0.01 - 2.7 mg/L (Average: 0.312 mg/L, Median: 0.137 mg/L, n=72) [1] |
This method is particularly significant for forensic and toxicological purposes. The study reported that the psychostimulant effects of this compound may result in excited delirium and/or a hallucinogenic state [1].
A 2025 study provided a full characterization of a seized sample of this compound using a suite of analytical techniques [2]. The following workflow illustrates the typical process for identifying a new psychoactive substance like this compound.
The experimental data obtained from these techniques are summarized in the table below [2].
| Analytical Technique | Key Experimental Data and Parameters for this compound |
|---|---|
| Electrospray Ionization MS (ESI-MS) | Protonated molecule [M+H]⁺ observed at m/z 264 [2]. |
| High-Resolution MS (HR-MS) | Accurate mass of protonated molecule: m/z 264.1597 (theoretical for C₁₅H₂₂NO₃: 264.1600; mass accuracy: 1.1 ppm) [2]. |
| Gas Chromatography-MS (GC-MS) | Mass spectrum and retention time were provided (specific data points were in a figure not fully detailed in the text) [2]. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy confirmed the molecular structure. Key data included: Carbonyl carbon (C1) at 194.60 ppm, methine hydrogen (H2) at 5.20 ppm, and methyl group (H8) at 1.24 ppm [2]. |
Here are the core experimental protocols as described in the search results:
The following tables consolidate quantitative data from a key study that synthesized and investigated a series of N-ethyl cathinones, including N-Ethyl-Hexedrone (NEH), by systematically varying the alpha-carbon side-chain length [1] [2].
Table 1: In Vitro Pharmacological Profile at Human Monoamine Transporters
This table shows the potency of different cathinones in inhibiting dopamine (DA) uptake and their selectivity for the DA transporter (DAT) over the serotonin transporter (SERT) [1] [2].
| Compound | α-Carbon Chain Length | DA Uptake Inhibition (IC50, μM) | SERT Uptake Inhibition (IC50, μM) | DAT/SERT Inhibition Ratio |
|---|---|---|---|---|
| NEC | Methyl | 1.440 | > 100 | 157 |
| NEB | Ethyl | 0.305 | 51.200 | 168 |
| NEPD | Propyl | 0.091 | 76.390 | 844 |
| NEH | Butyl | 0.073 | > 100 | 1457 |
| NEHP | Pentyl | 0.251 | > 100 | 426 |
| Cocaine (Control) | - | 0.238 | 2.010 | 8 |
Key Findings from Table 1:
Table 2: Cytotoxicity and Behavioral Effects in Mice
This table summarizes the toxicological and in vivo effects, demonstrating a trade-off between desired and adverse effects [1] [2].
| Compound | α-Carbon Chain Length | Cytotoxicity in PC12 Cells (TC50, μM) | Psychostimulant Effect (Locomotion) | Rewarding Properties | Anxiogenic Effects |
|---|---|---|---|---|---|
| NEC | Methyl | 281.3 | Medium Dose | Yes | High Dose |
| NEB | Ethyl | 144.2 | Medium Dose | Yes | High Dose |
| NEPD | Propyl | 71.2 | Medium Dose | Not Shown | High Dose |
| NEH | Butyl | 42.1 | Medium Dose | Not Shown | High Dose |
| NEHP | Pentyl | 29.5 | Medium Dose | Not Shown | High Dose |
| Methamphetamine (Control) | - | 709.6 | - | - | - |
Key Findings from Table 2:
The data in the tables above were generated using the following standardized experimental methodologies [1] [2]:
1. Compound Synthesis & Characterization
2. In Vitro Neuropharmacology
3. In Vitro Cytotoxicity
4. In Vivo Behavioral Studies
The structure-activity relationship analysis reveals critical trade-offs for drug development professionals: